11-Dehydro-2,3-dinor thromboxane B2-d9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H30O6 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
(E)-5-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,18-20,23H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5+,11-10?/t13-,14-,15-,16+,18+/m0/s1 |
InChIキー |
RJHNVFKNIJQTQF-IOHXQUFKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
what is the role of 11-dehydro-2,3-dinor thromboxane B2 in platelet activation
An In-depth Guide to the Role of Thromboxane (B8750289) Metabolites in Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of thromboxane A2 (TXA2) in platelet activation and the critical function of its downstream metabolites, including 11-dehydro-2,3-dinor thromboxane B2, as biomarkers for quantifying this process in vivo. Understanding this pathway is fundamental for research into atherothrombosis, cardiovascular diseases, and the development of antiplatelet therapies.
Introduction: The Challenge of Measuring Platelet Activation
Thromboxane A2 (TXA2) is a highly potent, yet extremely unstable, lipid mediator that plays a central role in hemostasis and thrombosis.[1][2] Produced by activated platelets, it acts as a powerful agonist, amplifying the aggregation response and promoting vasoconstriction.[3] However, its half-life in aqueous solution is only about 30 seconds, making direct measurement in biological systems impractical.[1]
To overcome this challenge, researchers rely on the quantification of its more stable, downstream metabolites. TXA2 is rapidly hydrolyzed to the inactive but also unstable Thromboxane B2 (TXB2).[4] TXB2 is then further metabolized in the liver and other tissues into several products that are excreted in the urine.[5] The most significant of these for clinical and research purposes are 11-dehydro-thromboxane B2 and, to a lesser extent, 2,3-dinor-thromboxane B2 and 11-dehydro-2,3-dinor-thromboxane B2 .[5][6] The measurement of these urinary metabolites provides a reliable and non-invasive index of systemic TXA2 production and, by extension, the level of in vivo platelet activation.[7][8] This guide will elucidate the complete pathway from TXA2 signaling to the utility and measurement of its key metabolites.
The Primary Agonist: Thromboxane A2 Signaling in Platelets
The journey begins with the synthesis and action of TXA2, the direct driver of thromboxane-mediated platelet activation.
Synthesis and Action: Upon platelet stimulation by agonists like thrombin or collagen, arachidonic acid is liberated from membrane phospholipids. The enzyme cyclooxygenase-1 (COX-1) metabolizes arachidonic acid to the prostaglandin (B15479496) endoperoxide PGH2.[9] Thromboxane synthase then rapidly converts PGH2 into the biologically active TXA2.[1]
TXA2 exerts its effects by binding to the Thromboxane A2 receptor (TP), a G-protein coupled receptor (GPCR) on the surface of platelets and vascular smooth muscle cells.[1][3] In platelets, this receptor is primarily coupled to the Gq family of G-proteins, initiating a well-defined signaling cascade that leads to platelet shape change, degranulation, and aggregation.[2] This signaling pathway serves as a crucial amplification loop in the development of a thrombus.
Metabolic Fate: From TXA2 to Stable Urinary Metabolites
The instability of TXA2 necessitates its rapid breakdown and clearance. This metabolic pathway is key to understanding why its urinary metabolites serve as reliable biomarkers.
-
Hydrolysis to TXB2 : TXA2 is quickly hydrolyzed, non-enzymatically, into the more stable but biologically inactive Thromboxane B2 (TXB2).[4] While more stable than TXA2, plasma levels of TXB2 can be artificially elevated by platelet activation during blood collection, making it an unreliable marker of in vivo conditions.[7][10]
-
Enzymatic Degradation : TXB2 undergoes two primary enzymatic degradation pathways before urinary excretion.[6][11]
-
11-OH-dehydrogenase pathway : The enzyme 11-hydroxydehydrogenase converts TXB2 into 11-dehydro-thromboxane B2. This is a major, long-lived metabolite.[7]
-
Beta-oxidation pathway : This pathway shortens the carboxyl side chain of TXB2, leading to the formation of 2,3-dinor-thromboxane B2.
-
-
Combined Metabolism : These pathways can combine, resulting in the formation of minor metabolites such as 11-dehydro-2,3-dinor-thromboxane B2 .[5] Studies in primates have shown that TXA2 is first hydrolyzed to TXB2 before this enzymatic degradation occurs, confirming that these urinary metabolites are valid indices of initial TXA2 biosynthesis.[6]
Quantitative Data: Metabolite Levels in Health and Disease
Urinary levels of 11-dehydro-TXB2 serve as a quantitative index of in vivo platelet activation. Elevated levels are associated with various atherothrombotic conditions, and suppression of these levels is a key indicator of antiplatelet drug efficacy.
| Condition/Population | Analyte | Mean Concentration (pg/mg creatinine) | Key Finding | Reference |
| Healthy Adults | 11-dehydro-TXB2 | 635 +/- 427 | Baseline level in a healthy cohort. | [12] |
| Healthy Controls | 11-dehydro-TXB2 | 2450 | Baseline for comparison with diabetic patients. | [5] |
| Patients with Diabetes Mellitus | 11-dehydro-TXB2 | 3664 | Significantly higher baseline platelet activation compared to controls. | [5] |
| Patients with Diabetes (Post-Aspirin) | 11-dehydro-TXB2 | 995 | Aspirin (B1665792) significantly reduces but may not normalize levels. | [5] |
| Patients with Ischemic Stroke | 11-dehydro-TXB2 | 4314 (no aspirin) | Markedly elevated platelet activation during acute stroke. | [13] |
| Patients with Ischemic Stroke (on Aspirin) | 11-dehydro-TXB2 | 964 | Aspirin treatment significantly lowers metabolite levels. | [13] |
| High-Risk ASCVD Patients (High Tertile) | 11-dehydro-TXB2 | 818 - 3629 | Higher levels are associated with increased vascular inflammation markers. | [14] |
Table 1: Representative Urinary 11-dehydro-thromboxane B2 Concentrations
| Condition/Population | Analyte | Mean Concentration (pg/mL) | Key Finding | Reference |
| Healthy Subjects | 11-dehydro-TXB2 | 0.9 - 1.8 | Baseline plasma levels in healthy individuals. | [7] |
| Patients with Severe Atherosclerosis | 11-dehydro-TXB2 | 5 - 50 | Significantly higher levels in patients with established disease. | [7] |
| Patients with Ischemic Stroke | 11-dehydro-TXB2 | 5.4 +/- 2.5 | A more effective parameter than plasma TXB2 for distinguishing patients. | [15] |
| Healthy Controls | 11-dehydro-TXB2 | 1.8 +/- 0.9 | Control group for stroke patient comparison. | [15] |
Table 2: Representative Plasma 11-dehydro-thromboxane B2 Concentrations
Experimental Protocols for Metabolite Measurement
Accurate quantification of thromboxane metabolites is crucial. The two most common and validated methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying 11-dehydro-TXB2 in urine and other biological fluids due to its high throughput and accessibility.[16][17] Commercial kits are readily available.
Methodology (Competitive Assay Principle):
-
Sample Preparation : Urine samples are centrifuged to remove sediment. Samples are typically diluted with the provided assay buffer.
-
Assay Procedure :
-
Standards, controls, and diluted urine samples are added to a microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG).
-
An 11-dehydro-TXB2-alkaline phosphatase (AP) conjugate (the tracer) and a specific monoclonal antibody to 11-dehydro-TXB2 are added to each well.
-
The plate is incubated (typically for 18 hours) to allow the sample's endogenous 11-dehydro-TXB2 and the tracer to compete for binding to the primary antibody.[16]
-
The plate is washed to remove unbound reagents.
-
A substrate (e.g., p-nitrophenyl phosphate) is added. The AP enzyme on the bound tracer converts the substrate to a colored product.
-
The reaction is stopped, and the absorbance is read on a microplate reader (e.g., at 405-420 nm).[16]
-
-
Quantification : The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample. A standard curve is generated, and sample concentrations are determined by interpolation. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for quantification due to its high selectivity and sensitivity. It can distinguish between structurally similar metabolites and is less prone to matrix interference than immunoassays.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE) :
-
A known amount of a stable isotope-labeled internal standard (e.g., 11-dehydro-TXB2-d4) is added to the urine sample.[12]
-
The sample is acidified and loaded onto an SPE cartridge (e.g., a mixed-mode anion exchange plate).[18]
-
The cartridge is washed with solvents to remove interfering substances.
-
The analyte and internal standard are eluted with an appropriate solvent mixture.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
LC Separation :
-
The reconstituted sample is injected into a liquid chromatography system.
-
The analytes are separated on a reverse-phase column (e.g., C18) using a gradient of solvents (e.g., water with formic acid and acetonitrile).
-
-
MS/MS Detection :
-
The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., for 11-dehydro-TXB2, m/z 367 → 161; for the internal standard, m/z 371 → 165).[12]
-
-
Quantification : A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration in the unknown samples is then calculated from this curve.
Conclusion
While 11-dehydro-2,3-dinor thromboxane B2 and its related compounds do not directly participate in the signaling cascade of platelet activation, their role is indispensable for the quantitative study of this process. As stable, urinary end-products of the potent agonist TXA2, they serve as high-fidelity biomarkers. Their measurement allows researchers and clinicians to non-invasively monitor in vivo platelet activity, assess atherothrombotic risk, and determine the biochemical efficacy of antiplatelet drugs like aspirin. The choice between robust, high-throughput ELISA and highly specific LC-MS/MS methods allows for flexible and accurate application in both large-scale clinical studies and detailed mechanistic research, making the quantification of these metabolites a cornerstone of modern cardiovascular and hematological drug development.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of platelet activation: thromboxane A2 as an amplifying signal for other agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thromboxane B2 ELISA Kit (ab133022) | Abcam [abcam.com]
- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractional conversion of thromboxane A2 and B2 to urinary 2,3-dinor-thromboxane B2 and 11-dehydrothromboxane B2 in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 12. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma 11-dehydrothromboxane B2: a reliable indicator of platelet hyperfunction in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. mybiosource.com [mybiosource.com]
- 18. celerion.com [celerion.com]
structure and properties of 11-Dehydro-2,3-dinor thromboxane B2-d9
An In-Depth Technical Guide to 11-Dehydro-2,3-dinor Thromboxane (B8750289) B2-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 11-Dehydro-2,3-dinor thromboxane B2-d9, a critical tool in the study of eicosanoid signaling and platelet activation. We will delve into its structure, properties, and application, with a focus on its use as an internal standard in quantitative mass spectrometry-based assays.
Introduction and Biological Significance
This compound is the deuterated form of 11-dehydro-2,3-dinor thromboxane B2, a prominent urinary metabolite of thromboxane B2 (TXB2).[1] TXB2 itself is the stable, inactive hydration product of the highly potent but unstable thromboxane A2 (TXA2).[2] TXA2 is a key mediator in thrombosis and hemostasis, causing irreversible platelet aggregation and vasoconstriction.[3]
Due to the short half-life of TXA2 and the potential for artificial TXB2 formation during blood sample collection, direct measurement is not feasible for assessing in vivo production.[4][5][6] Instead, researchers quantify stable downstream metabolites in plasma or urine, such as 11-dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2, to get a reliable, time-integrated measure of systemic TXA2 synthesis.[1][2][5]
The deuterated standard, this compound, is indispensable for this work. It is used as an internal standard for the accurate quantification of the endogenous, non-labeled 11-dehydro-2,3-dinor TXB2 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7][8] Its use corrects for sample loss during extraction and variations in instrument response, ensuring high precision and accuracy.
Structure and Physicochemical Properties
The structural integrity and well-defined properties of this compound are fundamental to its function as an analytical standard.
Quantitative Data Summary
The properties of the deuterated internal standard are summarized below, with data for its endogenous, non-deuterated counterpart provided for comparison.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | (Z)-5-((2R,3S,4S)-4-hydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl-5,5,6,6,7,7,8,8,8-d₉)-6-oxotetrahydro-2H-pyran-3-yl)pent-3-enoic acid | [7][9] |
| Molecular Formula | C₁₈H₁₉D₉O₆ | [7] |
| Molecular Weight | 349.5 g/mol | [7] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [7][9] |
| Formulation | A solution in methyl acetate (B1210297) | [7][9] |
| Storage | -20°C | [3] |
| Stability | ≥ 2 years | [7] |
| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]">C@@HOC(C1)=O | [7] |
| InChI Key | PJAAKFHMQLYVGV-PAYANANYSA-N |[7] |
Table 2: Properties of 11-Dehydro-2,3-dinor Thromboxane B2 (Endogenous)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 79250-60-5 | [10] |
| Molecular Formula | C₁₈H₂₈O₆ | [10] |
| Molecular Weight | 340.4 g/mol | [10] |
| Purity | ≥98% | [10] |
| Formulation | A solution in methyl acetate | [10] |
| SMILES | O[C@@H]1--INVALID-LINK----INVALID-LINK--CCCCC">C@@HOC(C1)=O | [10] |
| InChI Key | PJAAKFHMQLYVGV-YCEKRRLLSA-N |[10] |
Metabolic Pathway
11-dehydro-2,3-dinor TXB2 is formed from TXB2 through a series of enzymatic reactions. This metabolic conversion is crucial for its role as a stable biomarker. The process involves initial dehydrogenation followed by beta-oxidation.
Caption: Metabolic cascade from unstable Thromboxane A2 to stable urinary metabolites.
This pathway highlights how the measurement of 11-dehydro-2,3-dinor Thromboxane B2 provides a window into the upstream biological activity of TXA2, which is directly linked to platelet activation.[2][11]
Experimental Protocols: Quantification via LC-MS/MS
The use of this compound as an internal standard is central to the reliable quantification of its endogenous analogue in biological matrices like urine. A typical workflow involves solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Methodology
-
Sample Preparation :
-
Thaw 1 mL of urine sample (or standard/QC).
-
Spike the sample with a known amount (e.g., 50 µL) of this compound internal standard solution.[12]
-
Acidify the sample by adding 1.0 N Hydrochloric acid (HCl) and incubate for approximately 30 minutes.[12] This step protonates the analyte.
-
Add methanol (B129727) (MeOH) to the sample.[12]
-
-
Solid-Phase Extraction (SPE) :
-
Use a mixed-mode anion exchange (MAX) SPE plate.[12]
-
Conditioning : Condition the plate with a mixture of methanol and HCl.[12]
-
Loading : Load the prepared sample onto the SPE plate. The analyte binds via hydrophobic interaction.[12]
-
Washing (Hydrophilic Interferences) : Wash the sorbent with an acidic solution of HCl, water, and MeOH.[12]
-
Washing (Hydrophobic Interferences) : Wash with water, then shift the pH by adding an acetate buffer (pH 6.0) to create a carboxylate anion on the analyte, which then interacts with the quaternary ammonium (B1175870) function of the sorbent.[12] Sequentially wash with water, methanol, acetonitrile, and dichloromethane (B109758) (DCM).[12]
-
Elution : Elute the analyte by shifting the pH again with an acidic solution (e.g., DCM/Formic acid). This protonates the analyte, releasing it from the sorbent.[12]
-
-
Final Processing & Analysis :
-
Evaporate the eluted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol) for injection.[12]
-
Analyze using an LC-MS/MS system, typically with a C18 column and operating in negative ion mode with atmospheric pressure chemical ionization (APCI).[12]
-
Monitor the specific mass-to-charge ratio (m/z) transitions for both the analyte and the deuterated internal standard (e.g., m/z 367.0 -> 161.0 for the analyte).[12]
-
Experimental Workflow Diagram
Caption: General workflow for quantifying thromboxane metabolites using SPE and LC-MS/MS.
References
- 1. Urinary excretion and origin of 11-dehydro-2,3-dinor-thromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [11-Dehydro-TXB2 and 2,3-dinor-TXB2 as new parameters of TXA2 generation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. celerion.com [celerion.com]
The Definitive Guide to 11-Dehydro-2,3-dinor Thromboxane B2-d9 as a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9, its critical role as a stable isotope-labeled internal standard in quantitative analysis, and the associated methodologies. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in the measurement of thromboxane metabolites.
Introduction
11-Dehydro-2,3-dinor thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a major urinary metabolite of thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][2] The measurement of urinary 11-dehydro-TXB2 is a reliable and non-invasive method to assess in vivo platelet activation and overall TXA2 biosynthesis.[3][4] Given the importance of TXA2 in cardiovascular diseases, monitoring its metabolites is crucial in both clinical research and the development of antiplatelet therapies.[1][5][6]
Accurate quantification of endogenous analytes like 11-dehydro-TXB2 in complex biological matrices such as urine requires a robust analytical method. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.[7][8] 11-Dehydro-2,3-dinor thromboxane B2-d9 serves as the ideal internal standard for this application. Its deuterium (B1214612) labeling ensures that it co-elutes with the endogenous analyte and exhibits identical ionization efficiency, while its mass shift allows for distinct detection, thereby correcting for matrix effects and variations in sample processing.[9][10]
Properties of this compound
A thorough understanding of the internal standard's properties is fundamental to its effective use.
| Property | Value |
| Synonyms | 11-dehydro-2,3-dinor TXB2-d9 |
| Molecular Formula | C₁₈H₁₉D₉O₆ |
| Molecular Weight | 349.5 g/mol |
| Deuterated Forms | ≥99% (d₁-d₉) |
| Formulation | Typically a solution in methyl acetate |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years |
Data sourced from supplier technical information.[10][11]
Thromboxane A2 Signaling and Metabolism
To appreciate the significance of measuring 11-dehydro-2,3-dinor TXB2, it is essential to understand its position within the broader thromboxane A2 metabolic pathway.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. Urinary excretion and origin of 11-dehydro-2,3-dinor-thromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound - Cayman Chemical [bioscience.co.uk]
An In-depth Technical Guide to the Biosynthesis and Metabolism of Thromboxane A2 to 11-dehydro-2,3-dinor Thromboxane B2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of the potent platelet agonist and vasoconstrictor, Thromboxane (B8750289) A2 (TXA2), and its subsequent metabolism to the stable urinary metabolite, 11-dehydro-2,3-dinor Thromboxane B2. This pathway is of critical interest in the fields of cardiovascular research, pharmacology, and drug development due to its central role in hemostasis, thrombosis, and inflammation.
Biosynthesis of Thromboxane A2
The synthesis of Thromboxane A2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This pathway is predominantly active in platelets, but other cells such as macrophages, neutrophils, and endothelial cells can also produce TXA2.[1]
The key steps in the biosynthesis of TXA2 are:
-
Release of Arachidonic Acid: Upon cellular stimulation, such as by thrombin or collagen, the enzyme phospholipase A2 is activated. It cleaves arachidonic acid from the sn-2 position of membrane phospholipids.
-
Conversion to Prostaglandin (B15479496) H2: The free arachidonic acid is then converted to the unstable intermediate, Prostaglandin H2 (PGH2), through the sequential actions of cyclooxygenase (COX) and peroxidase enzymes. In platelets, this is primarily mediated by the constitutively expressed COX-1 isoform.[2]
-
Formation of Thromboxane A2: PGH2 is then rapidly isomerized to Thromboxane A2 by the enzyme thromboxane synthase , a member of the cytochrome P450 family.[3]
Metabolism of Thromboxane A2 to 11-dehydro-2,3-dinor Thromboxane B2
Thromboxane A2 is a highly unstable molecule with a very short half-life in aqueous solutions. It is rapidly hydrolyzed to a more stable, but biologically inactive, product, Thromboxane B2 (TXB2). TXB2 then undergoes further enzymatic degradation before being excreted in the urine. The measurement of its downstream metabolites in urine provides a reliable and non-invasive method to assess in vivo TXA2 production.
The metabolic cascade from TXA2 proceeds as follows:
-
Hydrolysis to Thromboxane B2: TXA2 is non-enzymatically hydrolyzed to Thromboxane B2 (TXB2).
-
Enzymatic Conversion of TXB2: TXB2 is metabolized via two primary pathways:
-
β-oxidation: The carboxylic acid side chain of TXB2 is shortened by two carbon units to form 2,3-dinor-Thromboxane B2.
-
Dehydrogenation: The hydroxyl group at C-11 is oxidized to a keto group by 11-hydroxyprostaglandin dehydrogenase , forming 11-dehydro-Thromboxane B2.
-
-
Formation of 11-dehydro-2,3-dinor-Thromboxane B2: A significant portion of TXB2 undergoes both β-oxidation and dehydrogenation, resulting in the formation of 11-dehydro-2,3-dinor-Thromboxane B2, a major urinary metabolite.
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis and metabolism of Thromboxane A2.
Table 1: Pharmacokinetic Properties
| Compound | Half-life | Notes |
| Thromboxane A2 (TXA2) | ~30 seconds | Highly unstable in aqueous solution.[4] |
| Thromboxane B2 (TXB2) | 5-7 minutes | Biologically inactive hydrolysis product of TXA2. |
| 11-dehydro-Thromboxane B2 | ~45 minutes | A major, more stable metabolite of TXB2.[5] |
Table 2: Enzyme Kinetic Parameters for Human Thromboxane Synthase
| Parameter | Value | Substrate | Source |
| Km | 32 µM | Prostaglandin H2 | [6] |
| Vmax | 41 units/mg | Prostaglandin H2 | [6] |
Table 3: Urinary Concentrations of 11-dehydro-Thromboxane B2
| Condition | Concentration (pg/mg creatinine) | Source |
| Healthy Adults (mean ± SD) | 635 ± 427 | [7] |
| Healthy Individuals (mean, range) | 1119 (62–3121) | [8][9] |
| Normal Baseline Platelet Activity | < 2500 | [9][10] |
| Acute Myocardial Infarction (on admission, median) | 7.39 (log-transformed) | [4] |
| Patients with severe atherosclerosis | 5-50 pg/ml (in plasma) | [5] |
Experimental Protocols
Accurate quantification of thromboxane metabolites is crucial for research and clinical applications. Below are detailed methodologies for their measurement.
Sample Collection and Preparation
Urine:
-
Collect morning urine samples in a sterile container.
-
Immediately centrifuge at 2000-3000 rpm for 20 minutes to remove sediment.[11]
-
Transfer the supernatant to a clean tube and freeze at -80°C until analysis.[12]
Plasma:
-
Collect blood in tubes containing an anticoagulant such as EDTA or heparin.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[11]
-
Store plasma at -20°C or -80°C and avoid repeated freeze-thaw cycles.[11]
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is for the purification and concentration of thromboxane metabolites from urine prior to analysis by ELISA or mass spectrometry.
-
Acidification: Thaw urine samples at room temperature and acidify to pH 2.0-4.0 with hydrochloric acid.[12]
-
Column Conditioning: Precondition a C18 SPE column (50 mg) with 500 µL of methanol (B129727), followed by 500 µL of water.[12]
-
Sample Loading: Load 1 mL of the acidified urine sample onto the SPE column.[12]
-
Washing:
-
Elution: Dry the column and elute the analytes with 400 µL of methanol.[12]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in an appropriate buffer for the subsequent assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for 11-dehydro-Thromboxane B2
This is a competitive immunoassay protocol based on commercially available kits.
-
Standard Preparation: Prepare a serial dilution of the 11-dehydro-TXB2 standard in the provided assay buffer.
-
Sample/Standard Addition: Add 50 µL of standards, blank (assay buffer), or purified samples to the wells of a microplate pre-coated with a capture antibody.
-
Tracer Addition: Add a fixed amount of 11-dehydro-TXB2 conjugated to an enzyme (e.g., horseradish peroxidase) to each well.
-
Antibody Addition: Add the primary antibody specific for 11-dehydro-TXB2 to each well.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.[11]
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[11]
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of 11-dehydro-TXB2 in the samples is inversely proportional to the absorbance and is calculated from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly sensitive and specific method for the quantification of thromboxane metabolites.
-
Sample Preparation: Purify urine or plasma samples using solid-phase extraction as described above.
-
Derivatization: Convert the non-volatile thromboxane metabolites into volatile derivatives suitable for gas chromatography. This typically involves esterification of the carboxyl group and formation of an ether derivative of the hydroxyl groups.
-
GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different metabolites based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: The separated compounds are then introduced into a mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound.
-
Quantification: By using a stable isotope-labeled internal standard, the concentration of each metabolite in the sample can be accurately determined by comparing the peak areas of the analyte and the internal standard.[13]
Regulation of Thromboxane A2 Biosynthesis and Metabolism
The production of TXA2 is tightly regulated at several levels:
-
Substrate Availability: The release of arachidonic acid by phospholipase A2 is the rate-limiting step in eicosanoid biosynthesis.
-
Enzyme Expression and Activity:
-
COX-1: Is constitutively expressed in platelets. Its activity can be irreversibly inhibited by aspirin (B1665792), which is the basis for the antiplatelet effect of low-dose aspirin therapy.[14]
-
COX-2: Is an inducible isoform, and its expression can be upregulated by inflammatory stimuli.[15]
-
Thromboxane Synthase: The expression and activity of this enzyme can be modulated by various factors. For instance, in human monocytes, its synthesis can be induced by dexamethasone.[16]
-
-
Metabolic Clearance: The rapid hydrolysis of TXA2 and the subsequent enzymatic degradation of TXB2 ensure that the biological effects of TXA2 are localized and transient.
Conclusion
The biosynthesis and metabolism of Thromboxane A2 to its urinary metabolite 11-dehydro-2,3-dinor Thromboxane B2 is a well-defined pathway of immense clinical and pharmacological importance. The ability to accurately measure the stable urinary metabolites of TXA2 provides a powerful tool for assessing platelet activation and the risk of thrombotic events. A thorough understanding of this pathway, coupled with robust analytical methodologies, is essential for the development of novel therapeutic strategies targeting cardiovascular and inflammatory diseases.
References
- 1. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 2. COX-1–derived thromboxane A2 plays an essential role in early B-cell development via regulation of JAK/STAT5 signaling in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic studies on the conversion of prostaglandin endoperoxide PGH2 by thromboxane synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of human thromboxane synthase polymorphic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome | MDPI [mdpi.com]
- 11. assaygenie.com [assaygenie.com]
- 12. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of cyclooxygenase and thromboxane synthase in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Thromboxane Metabolites in Cardiovascular Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in the pathophysiology of cardiovascular disease (CVD). Due to its extremely short half-life, direct measurement of TXA2 is not feasible. Consequently, the quantification of its stable downstream metabolites, primarily 11-dehydrothromboxane B2 (11-dhTxB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TxB2), has become an indispensable tool in cardiovascular research and drug development. These metabolites, particularly when measured in urine, serve as reliable biomarkers for assessing in vivo platelet activation, predicting cardiovascular risk, and monitoring the efficacy of antiplatelet therapies such as aspirin (B1665792). This guide provides a comprehensive overview of the biochemical pathways, clinical significance, and analytical methodologies for measuring thromboxane metabolites, offering a valuable resource for professionals in the field.
Introduction: The Role of Thromboxane in Cardiovascular Pathophysiology
Thromboxane A2 is a lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1][2] In platelets, the COX-1 enzyme is the primary source of TXA2.[2] Upon its synthesis, TXA2 binds to the thromboxane prostanoid (TP) receptors on platelets, endothelial cells, and macrophages, initiating a signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.[1][2] This physiological response is crucial for hemostasis; however, in the context of atherosclerotic disease, excessive TXA2 production contributes to a prothrombotic state, increasing the risk of myocardial infarction, stroke, and other ischemic events.[2][3]
The clinical significance of TXA2 in CVD is underscored by the efficacy of low-dose aspirin, which irreversibly inhibits platelet COX-1, thereby reducing TXA2 production.[4] This reduction in TXA2-mediated platelet activity is a cornerstone of secondary prevention in patients with established CVD.[5]
Thromboxane Biosynthesis and Signaling Pathway
The synthesis of thromboxane A2 begins with the liberation of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin (B15479496) H2 (PGH2) by the COX-1 enzyme in platelets.[6] PGH2 serves as a substrate for thromboxane synthase, which catalyzes its conversion to the biologically active TXA2.[7] TXA2 is highly unstable and is rapidly hydrolyzed to the inactive thromboxane B2 (TxB2).[8] TxB2 is further metabolized in the liver and other tissues to more stable compounds, including 11-dehydrothromboxane B2 and 2,3-dinor-thromboxane B2, which are then excreted in the urine.[9]
The signaling pathway initiated by TXA2 binding to its G-protein coupled receptor (TP receptor) involves the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C, respectively, culminating in platelet shape change, degranulation, and aggregation.
Clinical Significance of Thromboxane Metabolites
The measurement of urinary thromboxane metabolites provides a non-invasive and reliable window into systemic platelet activity. Elevated levels of these metabolites are associated with an increased risk of cardiovascular events and are observed in various pathological conditions.
Biomarkers of Cardiovascular Risk
Numerous studies have demonstrated a strong correlation between elevated urinary concentrations of 11-dhTxB2 and an increased risk of major adverse cardiovascular events (MACE), including myocardial infarction, stroke, and cardiovascular death.[10][11] This association holds true even in patients receiving antiplatelet therapy, suggesting that residual platelet activity contributes to ongoing cardiovascular risk.[10]
Monitoring Antiplatelet Therapy
The quantification of thromboxane metabolites is a valuable tool for assessing the biochemical efficacy of aspirin. In clinical trials, daily aspirin administration has been shown to significantly reduce urinary 11-dhTxB2 levels, with reductions of over 70% observed in some studies.[12][13] This measurement can help identify patients with inadequate platelet inhibition, a phenomenon sometimes referred to as "aspirin resistance," who may be at higher risk for thrombotic events.
Quantitative Data on Thromboxane Metabolites
The following tables summarize key quantitative data from clinical studies on urinary thromboxane metabolite levels in different populations and the impact of aspirin therapy.
| Population | Thromboxane Metabolite | Mean/Median Concentration (pg/mg creatinine) | Reference |
| Healthy Adults | 11-dehydrothromboxane B2 | 635 ± 427 | [14] |
| Healthy Male Volunteers | 2,3-dinor-thromboxane B2 | 10.3 ng/h (median) | [9] |
| Patients with Atrial Fibrillation (with CVE) | 11-dehydrothromboxane B2 | 186 (107-400) | [10] |
| Patients with Atrial Fibrillation (without CVE) | 11-dehydrothromboxane B2 | 98 (52-170) | [10] |
| Males with Metabolic Syndrome (elevated) | 11-dehydrothromboxane B2 | ≥2500 | [15] |
Table 1: Urinary Thromboxane Metabolite Levels in Different Populations. CVE: Cardiovascular Event.
| Clinical Trial | Intervention | Thromboxane Metabolite | Percentage Reduction | 95% Confidence Interval | Reference |
| ASCEND | Aspirin (100 mg/day) vs. Placebo | Urinary 11-dehydrothromboxane B2 | 71% | 64-76% | [12][13] |
| Adherent Participants in ASCEND | Aspirin (100 mg/day) vs. Placebo | Urinary 11-dehydrothromboxane B2 | 72% | 69-75% | [12][13] |
Table 2: Effect of Aspirin Therapy on Urinary 11-dehydrothromboxane B2 Levels.
Experimental Protocols for Thromboxane Metabolite Analysis
The accurate quantification of thromboxane metabolites is critical for their use as clinical and research tools. The two most common analytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high throughput and relatively low cost. Competitive ELISAs are commonly employed for the quantification of small molecules like thromboxane metabolites.
Detailed Methodology for Competitive ELISA:
-
Plate Coating: Microtiter plate wells are coated with a capture antibody (e.g., goat anti-mouse IgG).
-
Sample and Standard Preparation: Urine or plasma samples are diluted as required. A standard curve is prepared using known concentrations of the thromboxane metabolite.
-
Competitive Binding: The sample or standard is added to the wells, followed by the addition of a fixed amount of enzyme-conjugated thromboxane metabolite (the "tracer") and a specific primary antibody. During incubation, the metabolite in the sample and the tracer compete for binding to the primary antibody.
-
Washing: The wells are washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound tracer catalyzes a reaction that produces a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the thromboxane metabolite in the sample.
-
Quantification: The concentration of the metabolite in the samples is determined by interpolating from the standard curve.[16][17][18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique that is considered the gold standard for the quantification of small molecules. It involves the separation of the analyte of interest by liquid chromatography followed by its detection and quantification by tandem mass spectrometry.
Detailed Methodology for LC-MS/MS Analysis:
-
Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d4-11-dehydro-TxB2) is added to the urine or plasma sample to correct for analytical variability.
-
Extraction: The thromboxane metabolites are extracted from the biological matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1]
-
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The metabolites are separated from other components of the sample based on their physicochemical properties as they pass through a chromatographic column (e.g., a C18 reversed-phase column).
-
Mass Spectrometry (MS) Detection:
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI).
-
Tandem MS (MS/MS): In the tandem mass spectrometer, the precursor ion (the ionized metabolite of interest) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
-
-
Quantification: The concentration of the native metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the metabolite.[19]
Logical Relationship: Elevated Thromboxane Metabolites and Cardiovascular Risk
The measurement of urinary thromboxane metabolites provides a direct link between platelet activity and cardiovascular risk. The following diagram illustrates this logical relationship.
Future Directions and Drug Development
The established role of the thromboxane pathway in cardiovascular disease continues to drive the development of novel therapeutic strategies. While aspirin is highly effective, its use is associated with gastrointestinal side effects. This has led to research into more targeted approaches, including:
-
Thromboxane Synthase Inhibitors: These drugs block the conversion of PGH2 to TXA2, selectively inhibiting thromboxane production.[3]
-
Thromboxane Receptor Antagonists: These agents block the TP receptor, preventing the actions of TXA2.[3]
-
Dual Thromboxane Synthase Inhibitors and Receptor Antagonists: Compounds with both inhibitory and antagonistic properties are also under investigation.[3]
The measurement of thromboxane metabolites will be crucial in the clinical development of these new therapies to assess their pharmacodynamic effects and to identify patient populations most likely to benefit.
Conclusion
The quantification of urinary thromboxane metabolites, particularly 11-dehydrothromboxane B2 and 2,3-dinor-thromboxane B2, is a cornerstone of cardiovascular research and clinical practice. These biomarkers provide invaluable insights into in vivo platelet activation, serve as powerful predictors of cardiovascular risk, and are essential for monitoring the efficacy of antiplatelet therapies. As our understanding of the complexities of cardiovascular disease deepens, the role of thromboxane metabolites as key indicators of pathophysiology and therapeutic response will undoubtedly continue to expand, guiding the development of more effective and personalized treatments.
References
- 1. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 3. Thromboxane synthase inhibitors and thromboxane A2 receptor antagonists: a quantitative structure activity relationships (QSARs) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thromboelastography to Support Clinical Decision Making in Patients with Peripheral Artery Disease | MDPI [mdpi.com]
- 8. Urinary thromboxane A2 metabolites in patients presenting in the emergency room with acute chest pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of urinary 2,3-dinor-thromboxane B2 and thromboxane B2 using bonded-phase phenylboronic acid columns and capillary gas chromatography--negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial | springermedicine.com [springermedicine.com]
- 13. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
The Discovery and Synthesis of Deuterated Thromboxane Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, signaling pathways, and chemical synthesis of deuterated thromboxane (B8750289) standards. It is designed to serve as a critical resource for professionals in research and drug development who utilize these standards for precise quantification in complex biological matrices.
Introduction: The Significance of Thromboxanes and Their Labeled Standards
Thromboxane A2 (TXA2), discovered in the mid-1970s, is a potent lipid mediator derived from arachidonic acid. It plays a pivotal role in hemostasis and thrombosis through its powerful pro-aggregatory effects on platelets and its vasoconstrictive properties.[1][2] However, TXA2 is chemically unstable, with a half-life of only about 30 seconds in aqueous solution, rapidly hydrolyzing to the biologically inactive but stable metabolite, thromboxane B2 (TXB2).[3][4] This inherent instability makes direct measurement of TXA2 challenging. Consequently, researchers quantify its stable metabolites, such as TXB2 and 11-dehydrothromboxane B2, as reliable indices of in vivo TXA2 production.[5][6][7]
Accurate quantification of these metabolites is crucial for understanding cardiovascular diseases, inflammation, and cancer, and for assessing the efficacy of antiplatelet therapies like aspirin.[4][5][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, particularly deuterated thromboxane analogues (e.g., Thromboxane B2-d4), is indispensable for accurate LC-MS/MS quantification. These standards exhibit nearly identical chemical and physical properties to their endogenous counterparts, allowing them to co-elute during chromatography and correct for variations in sample preparation, matrix effects, and instrument response.[9]
Thromboxane Biosynthesis Pathway
Thromboxane A2 is synthesized via the cyclooxygenase (COX) pathway, a multi-step enzymatic cascade. The process is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2.
-
Cyclooxygenase (COX) Action : Arachidonic acid is converted by either COX-1 or COX-2 enzymes into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[10][11] Aspirin famously exerts its antiplatelet effect by irreversibly inhibiting the COX-1 enzyme in platelets, thereby blocking the formation of PGH2 and, consequently, TXA2.[1][3]
-
Thromboxane Synthase Action : In platelets, the enzyme thromboxane-A synthase metabolizes PGH2 into Thromboxane A2 (TXA2).[1][3]
-
Hydrolysis : Due to its instability, TXA2 is non-enzymatically hydrolyzed to the stable, inactive Thromboxane B2 (TXB2).[4][12]
References
- 1. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure of the platelet aggregation factor thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of deuterium labelled methoximes as internal standards in the mass spectral analysis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CYCLOOXYGENASE REACTION MECHANISM OF PROSTAGLANDIN H SYNTHASE FROM DEUTERIUM KINETIC ISOTOPE EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of Thromboxane Generation with Long-term Survival in Aspirin Users and Non-users - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11-Dehydro-2,3-dinor Thromboxane B2-d9 in Quantitative Mass Spectrometry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane (B8750289) A2 (TXA2) is a potent but highly unstable lipid mediator that plays a crucial role in platelet aggregation and vasoconstriction. Due to its short half-life of approximately 30 seconds, direct measurement of TXA2 in biological matrices is not feasible. Consequently, assessing in vivo TXA2 production relies on the quantification of its more stable downstream metabolites. Among these, 11-dehydro-2,3-dinor thromboxane B2 is a key urinary biomarker. Accurate and precise quantification of this metabolite is paramount for clinical and research applications, particularly in studies involving platelet activation, cardiovascular disease, and the efficacy of antiplatelet therapies.
This technical guide delves into the critical function of 11-Dehydro-2,3-dinor thromboxane B2-d9 in mass spectrometry-based quantification. As a deuterated stable isotope-labeled internal standard, it is indispensable for achieving the highest level of accuracy and precision in analytical measurements. This document provides a comprehensive overview of its application, detailed experimental protocols, and data presentation, serving as a vital resource for professionals in the field.
The Core Function of this compound in Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for analyte quantification. This compound serves this exact purpose for the measurement of its endogenous, non-labeled counterpart.
The fundamental principle lies in the physicochemical similarities between the deuterated standard and the native analyte. This compound is chemically identical to the target analyte, with the exception of the nine deuterium (B1214612) atoms replacing nine protium (B1232500) atoms. This subtle mass difference allows the mass spectrometer to distinguish between the two compounds, while their near-identical chemical behavior ensures they experience similar effects throughout the analytical process.
The addition of a known amount of this compound to a biological sample at the initial stage of sample preparation allows for the correction of variability that can occur during:
-
Sample Extraction and Purification: Losses of the analyte during solid-phase extraction (SPE) or other cleanup steps are mirrored by proportional losses of the internal standard.
-
Chromatographic Separation: Any variations in retention time or peak shape in the LC or GC system affect both the analyte and the internal standard similarly.
-
Ionization in the Mass Spectrometer: Fluctuations in the ionization efficiency within the mass spectrometer's ion source will impact both compounds to the same extent.
By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification can be achieved, effectively normalizing for any experimental variations.
Data Presentation: Urinary and Plasma Concentrations of Thromboxane Metabolites
The following tables summarize quantitative data for key thromboxane metabolites, including 11-dehydrothromboxane B2, in various human populations. These values are typically determined using mass spectrometry methods employing deuterated internal standards like this compound.
Table 1: Urinary Thromboxane Metabolite Concentrations in Healthy Adults
| Metabolite | Concentration (ng/h) | Concentration (pg/mg creatinine) | Reference |
| 11-dehydro-2,3-dinor-TXB2 | 29.7 ± 11.1 | Not Reported | [1] |
| 11-dehydro-TXB2 | 53.6 ± 15.0 | 792 ± 119 | [1][2] |
| 2,3-dinor-TXB2 | 13.5 ± 2.8 | 106 ± 21 | [1][2] |
Table 2: Plasma Thromboxane Metabolite Concentrations
| Metabolite | Healthy Subjects (pg/mL) | Patients with Severe Atherosclerosis (pg/mL) | Reference |
| 11-dehydro-TXB2 | 0.9 - 1.8 | 5 - 50 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of 11-dehydro-2,3-dinor thromboxane B2 in biological samples using mass spectrometry with its deuterated internal standard.
Sample Collection and Handling
Urine:
-
Collect a 24-hour or spot urine sample in a clean container.
-
To prevent bacterial growth and degradation of analytes, keep the sample refrigerated (2-8°C) during collection.
-
After collection, mix the urine thoroughly and measure the total volume.
-
Transfer aliquots into polypropylene (B1209903) tubes and store at -80°C until analysis.
Plasma:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or citrate).
-
Immediately place the tubes on ice to minimize ex vivo platelet activation.
-
Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean polypropylene tubes, avoiding the buffy coat.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
This protocol is a representative example for the extraction of thromboxane metabolites from urine.
-
Sample Thawing and Internal Standard Spiking:
-
Thaw the frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1 mL aliquot of urine, add a known amount of this compound (e.g., 100 µL of a 10 ng/mL working solution).
-
Acidify the sample to a pH of 3.0-4.0 with hydrochloric acid.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 50 mg).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified and spiked urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a low-organic solvent mixture (e.g., 15% methanol in water) to remove less non-polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
GC-MS/MS Analysis
For GC-MS/MS analysis, derivatization of the analytes is required to increase their volatility.
-
Derivatization:
-
After the drying step in sample preparation, the extract is derivatized. A common method is to form pentafluorobenzyl (PFB) esters of the carboxylic acid groups and trimethylsilyl (B98337) (TMS) ethers of the hydroxyl groups.
-
-
GC System:
-
Column: A capillary column suitable for lipid analysis (e.g., a DB-5ms column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless injection.
-
-
MS System:
-
Ionization Mode: Negative chemical ionization (NCI).
-
Analysis Mode: Selected reaction monitoring (SRM) to monitor specific transitions for the derivatized analyte and internal standard. For example, for 11-dehydrothromboxane B2, parent and daughter fragments at m/z 615 and 345, and for the deuterated standard, m/z 619 and 349, respectively, have been reported.[5]
-
Mandatory Visualizations
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling cascade.
Experimental Workflow for Urinary Thromboxane Metabolite Analysis
Caption: Typical sample preparation and analysis workflow.
Conclusion
The use of this compound as an internal standard is a cornerstone of reliable and accurate quantification of in vivo thromboxane A2 production. Its application in LC-MS/MS and GC-MS/MS methodologies allows for the precise measurement of this critical biomarker in various biological matrices. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the essential information required to implement robust and high-quality analytical methods for thromboxane metabolite analysis. The continued application of these techniques will undoubtedly further our understanding of the role of thromboxanes in health and disease, and aid in the development of novel therapeutic interventions.
References
- 1. Urinary excretion and origin of 11-dehydro-2,3-dinor-thromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 11-Dehydro-2,3-dinor Thromboxane B2 in Human Plasma using 11-Dehydro-2,3-dinor Thromboxane B2-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane (B8750289) A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in cardiovascular diseases.[1] However, its extremely short half-life of about 30 seconds in aqueous solutions makes direct measurement in biological samples impractical.[1] Consequently, clinical and research applications rely on the quantification of its more stable downstream metabolites. 11-dehydrothromboxane B2 (11-dehydro-TXB2) is a major, long-lived enzymatic metabolite of TXA2, making it a reliable biomarker for in vivo TXA2 production and platelet activation.[2][3] The quantification of 11-dehydro-TXB2 and its further metabolite, 11-dehydro-2,3-dinor thromboxane B2, in human plasma provides a valuable tool for assessing cardiovascular risk and monitoring the efficacy of antiplatelet therapies.[4]
This document provides detailed application notes and protocols for the quantitative analysis of 11-dehydro-2,3-dinor thromboxane B2 in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocol incorporates the use of 11-Dehydro-2,3-dinor thromboxane B2-d9 as a deuterated internal standard to ensure accuracy and precision.
Thromboxane A2 Signaling Pathway
The biological effects of Thromboxane A2 are mediated through its interaction with the thromboxane receptor (TP), a G-protein coupled receptor. This interaction triggers a signaling cascade leading to platelet activation and smooth muscle contraction.
Caption: Thromboxane A2 signaling cascade leading to physiological responses.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to prevent artificial ex vivo platelet activation and ensure accurate measurement of thromboxane metabolites.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or a citrate-based anticoagulant.
-
Immediate Processing: Process blood samples as soon as possible after collection. Keep samples on ice to minimize enzymatic activity.
-
Centrifugation: Centrifuge the blood at a low speed (e.g., 1500 x g) for 15 minutes at 4°C to separate plasma.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the platelet-rich buffy coat.
-
Storage: Immediately freeze the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a crucial step to remove interfering substances from the plasma matrix and concentrate the analyte of interest.
-
Materials:
-
Oasis MAX µElution plate or similar mixed-mode anion exchange SPE cartridge.
-
Internal Standard Spiking Solution: this compound in a suitable solvent (e.g., methanol).
-
Reagents: Methanol, Acetonitrile, Water (LC-MS grade), 5% Ammonia (B1221849) solution, Formic acid.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 50 µL of plasma with 20 µL of the internal standard solution (e.g., 200 ng/mL).
-
Add 500 µL of water and vortex.
-
Condition the SPE plate:
-
Add 200 µL of methanol.
-
Add 200 µL of acetonitrile/water (25:75, v/v).
-
-
Load the diluted plasma sample onto the conditioned SPE plate.
-
Wash the plate:
-
Wash with 200 µL of acetonitrile/water (25:75, v/v).
-
Wash with 200 µL of 5% ammonia in water.
-
-
Dry the plate under positive pressure for 1 minute.
-
Elute the analyte:
-
Elute with an appropriate volume of a suitable elution solvent (e.g., a mixture containing an organic solvent and an acid to neutralize the anionic charge).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram illustrates the key steps involved in the quantification of 11-dehydro-2,3-dinor thromboxane B2 in human plasma.
Caption: Workflow for the analysis of 11-dehydro-2,3-dinor thromboxane B2.
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. The exact m/z values will depend on the specific thromboxane metabolite being measured and its deuterated standard. For 11-dehydrothromboxane B2, a potential transition is m/z 367 -> 161.[5]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of thromboxane metabolites. The exact values will need to be established during method validation in the specific laboratory.
Table 1: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 500 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 80% |
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 11-dehydro-thromboxane B2 | 367 | 161[5] |
| 11-dehydro-thromboxane B2-d4 (Internal Standard) | 371 | 165[5] |
Note: The MRM transitions for 11-Dehydro-2,3-dinor thromboxane B2 and its d9-labeled internal standard should be optimized based on direct infusion experiments.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of 11-dehydro-2,3-dinor thromboxane B2 in human plasma. This methodology is essential for researchers and clinicians investigating platelet activation, the pathophysiology of cardiovascular diseases, and the pharmacodynamics of antiplatelet drugs. The detailed protocols and data presented herein serve as a comprehensive guide for the successful implementation of this important analytical technique.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction of Thromboxane Metabolites from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of thromboxane (B8750289) metabolites, primarily 11-dehydrothromboxane B2 (11-dehydro-TXB2), from human urine. Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction. Its urinary metabolites serve as reliable biomarkers for in vivo platelet activation, which is crucial in cardiovascular disease research and the development of antiplatelet therapies. This protocol is designed for subsequent analysis by methods such as enzyme immunoassay (EIA), radioimmunoassay (RIA), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The measurement of urinary thromboxane metabolites is a critical tool for assessing platelet activity.[1][2] Due to the presence of interfering substances in urine, a robust sample purification step is essential for accurate quantification.[1][2] Solid-phase extraction is a widely used technique for this purpose, offering good recovery and sample cleanup.[3][4] This protocol outlines a common SPE procedure using commercially available reversed-phase or mixed-mode SPE cartridges.
Thromboxane Signaling Pathway
The following diagram illustrates the formation of thromboxane A2 and its subsequent metabolism to urinary metabolites.
Caption: Thromboxane A2 biosynthesis and metabolism pathway.
Experimental Protocol: Solid-Phase Extraction
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and analytical method used.
Materials:
-
SPE Cartridges (e.g., Octylsilyl silica (B1680970) [C8], Bond-Elut Certify II)[1][2][5]
-
Urine samples
-
Internal standard (e.g., deuterium-labeled 11-dehydro-TXB2)[6]
-
Methanol
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Water (HPLC-grade)
-
Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Formic acid or other acid/base for pH adjustment
-
SPE vacuum manifold
-
Collection tubes
Procedure:
The following diagram outlines the general workflow for the solid-phase extraction of thromboxane metabolites from urine.
Caption: Solid-phase extraction workflow for urinary thromboxane metabolites.
Detailed Steps:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the samples to pellet any particulate matter.[4]
-
Transfer the supernatant to a new tube. Urine volumes can be as low as 1 mL.[7][8]
-
For the analysis of 11-dehydro-TXB2, it is recommended to adjust the urine pH to 8.6 to maintain the metabolite in its open-ring form.[1][2]
-
Add an appropriate internal standard (e.g., a deuterium-labeled analog of the target metabolite) to each sample for accurate quantification, especially for LC-MS/MS analysis.[6]
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Wash the cartridges with 1-2 column volumes of methanol.
-
Equilibrate the cartridges with 1-2 column volumes of water or a suitable buffer (e.g., 0.01 M phosphate buffer, pH 7.4).[9] Do not allow the cartridge to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate using a vacuum to ensure efficient binding of the analytes to the sorbent.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar, interfering compounds. A common wash solution is an acetonitrile:water mixture (e.g., 18:82, v/v).[5]
-
Dry the cartridge thoroughly under vacuum after the wash step.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the appropriate assay buffer or mobile phase for the subsequent analysis.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for the analysis of urinary thromboxane metabolites.
| Parameter | Value | Method | Reference |
| Recovery | 83% (95% CI: 74-92%) | SPE (Bond-Elut Certify II) followed by EIA | [1][2] |
| Linearity Range | 50 pg - 10 ng per tube | SPE followed by LC-MS/MS | [6] |
| Mean Concentration (Healthy Adults) | 635 ± 427 pg/mg creatinine | SPE followed by LC-MS/MS | [6] |
| Mean Concentration (Healthy Males) | 595 ± 114 ng/g creatinine | SPE followed by RIA | [5] |
| Aspirin Inhibition | 77 ± 14% reduction after 500 mg dose | SPE (Bond-Elut Certify II) followed by EIA | [1][2] |
| Aspirin Inhibition | 80 ± 13% reduction | SPE (Octylsilyl silica) followed by RIA | [5] |
| Intra-assay CV | 3% | SPE (Bond-Elut Certify II) followed by EIA | [1][2] |
| Inter-assay CV | 13.8% | SPE (Bond-Elut Certify II) followed by EIA | [1][2] |
Conclusion
This solid-phase extraction protocol provides a reliable and effective method for the purification and concentration of thromboxane metabolites from urine. The cleanup achieved is suitable for a variety of sensitive downstream analytical techniques.[1][5][6] Proper implementation of this protocol is essential for obtaining accurate and reproducible data in clinical and research settings focused on platelet function and cardiovascular health.
References
- 1. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blog [phenomenex.blog]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Extraction of thromboxane B2 from urine using an immobilized antibody column for subsequent analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Eicosanoids with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids are a class of bioactive lipid mediators derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. Accurate quantification of these transient and low-abundance molecules is essential for understanding their biological functions and for the development of novel therapeutics.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of eicosanoids. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is the gold standard for accurate quantification as they correct for analyte losses during sample preparation and variations in instrument response. This document provides detailed application notes and protocols for the analysis of eicosanoids by GC-MS using deuterated internal standards.
Eicosanoid Signaling Pathways
Eicosanoids are synthesized via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. These pathways convert arachidonic acid into a diverse array of signaling molecules, including prostaglandins, thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids.
Application of 11-Dehydro-2,3-dinor Thromboxane B2-d9 in Aspirin Response Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) is a cornerstone of antiplatelet therapy, primarily exerting its effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation.[1][2] However, a significant variability in patient response to aspirin has been observed, leading to the concept of "aspirin resistance," where patients may not experience the expected antiplatelet effect, potentially increasing their risk of thrombotic events.[3][4] Accurate monitoring of aspirin's efficacy is therefore crucial for personalized medicine and in the development of new antiplatelet therapies.
The measurement of urinary 11-dehydrothromboxane B2 (11-dhTXB2), a stable downstream metabolite of TXA2, has emerged as a reliable and non-invasive method to assess in vivo TXA2 production and thereby, the effectiveness of aspirin therapy.[2][5][6] Due to the short half-life of TXA2, direct measurement is not feasible.[5] Urinary 11-dhTXB2 levels reflect systemic TXA2 biosynthesis and are suppressed in patients who are compliant and responsive to aspirin.[6] The deuterated form, 11-Dehydro-2,3-dinor thromboxane B2-d9, serves as an essential internal standard in mass spectrometry-based quantification methods, ensuring high accuracy and precision.[7]
This document provides detailed application notes and protocols for the use of this compound in aspirin response testing, targeted at researchers, scientists, and drug development professionals.
Signaling Pathway and Metabolism of Thromboxane A2
Aspirin's mechanism of action is centered on the inhibition of COX-1, which prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is the precursor for thromboxane A2, a potent platelet agonist.[8] TXA2 is rapidly hydrolyzed to the inactive but more stable thromboxane B2 (TXB2), which is then metabolized in the liver to several products, including 11-dehydrothromboxane B2, before being excreted in the urine.[9]
Figure 1: Thromboxane A2 Synthesis and Aspirin's Mechanism of Action.
Data Presentation
The following tables summarize quantitative data relevant to the application of 11-dehydrothromboxane B2 in aspirin response testing.
Table 1: Reference Ranges and Cut-off Values for Aspirin Response
| Parameter | Value | Population/Condition | Source |
| Mean Concentration of 11-dehydroTXB2 | 635 ± 427 pg/mg creatinine (B1669602) | Healthy Adults (n=13) | [7] |
| Aspirin Response Cut-off | ≤1500 pg/mg creatinine | Individuals on aspirin therapy | [4][9] |
| Elevated 11-dehydro-TXB2 | ≥2500 pg/mg creatinine | Aspirin-naïve males with metabolic syndrome | [10] |
Table 2: Performance Characteristics of Analytical Methods
| Method | Analyte | Range | Sensitivity (Lower Limit of Quantification) | Source |
| LC-MS/MS | 11-dehydrothromboxane B2 | 50 pg - 10 ng per tube | Not specified | [7] |
| LC-MS/MS | 11-dehydrothromboxane B2 | 25.0 – 2500 pg/mL | 25.0 pg/mL | [11] |
| ELISA (AspirinWorks®) | 11-dehydrothromboxane B2 | 300 - 4000 pg/mL | Not specified | [12] |
| ELISA (Cayman Chemical) | 11-dehydrothromboxane B2 | 15.6 - 2,000 pg/ml | 34 pg/ml | [13] |
Experimental Protocols
Two primary methodologies are employed for the quantification of 11-dehydrothromboxane B2 in urine: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of 11-dehydrothromboxane B2 by ELISA
This protocol is based on a competitive ELISA format, such as the AspirinWorks® test kit.[12][14]
Principle: The assay is a competitive immunoassay where 11-dhTXB2 in the urine sample competes with a known amount of enzyme-conjugated 11-dhTXB2 for binding to a limited number of anti-11-dhTXB2 antibody sites.[12] The amount of color produced is inversely proportional to the concentration of 11-dhTXB2 in the sample.[12]
Materials:
-
ELISA kit for 11-dehydrothromboxane B2 (e.g., AspirinWorks®, Cayman Chemical)[12][13]
-
Microplate reader capable of reading absorbance at 405-420 nm[12][13]
-
Precision pipettes and tips
-
Deionized water
-
Urine collection cups[4]
-
Vortex mixer
Procedure:
-
Sample Collection and Preparation:
-
Assay Procedure (example):
-
Add standards, controls, and diluted urine samples to the appropriate wells of the antibody-coated microplate.[12]
-
Add the enzyme-conjugated 11-dhTXB2 to each well.[12]
-
Incubate the plate, typically for 18 hours, allowing for competitive binding.[13]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate for 60-90 minutes to allow for color development.[13]
-
Stop the enzyme reaction with the stop solution.[12]
-
Read the absorbance of each well using a microplate reader.[12]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dhTXB2 in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the 11-dhTXB2 concentration to the urinary creatinine concentration (measured separately) to account for variations in urine dilution. The final result is expressed as pg/mg creatinine.[4]
-
Figure 2: General workflow for the ELISA-based quantification of 11-dhTXB2.
Protocol 2: Quantification of 11-dehydrothromboxane B2 by LC-MS/MS
This protocol provides a more sensitive and specific method for quantification and utilizes a deuterated internal standard.[7][11]
Principle: This method uses liquid chromatography (LC) to separate 11-dhTXB2 from other urinary components, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive detection and quantification. A known amount of this compound is added to each sample as an internal standard to correct for any loss during sample preparation and for variations in instrument response.[7]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[5]
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)[11]
-
This compound (internal standard)
-
11-dehydrothromboxane B2 standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol (B129727), water, formic acid)
-
Urine samples
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples and centrifuge to remove particulates.
-
Add a known amount of the this compound internal standard to each sample, calibrator, and quality control sample.[7]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the 11-dhTXB2 and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other components on a C18 reversed-phase column.
-
Detect the analyte and the internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transitions for both 11-dhTXB2 (e.g., m/z 367 to m/z 161) and its deuterated internal standard (e.g., m/z 371 to m/z 165).[7]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Calculate the concentration of 11-dhTXB2 in the unknown samples from the calibration curve.
-
Normalize the result to urinary creatinine concentration.
-
Figure 3: General workflow for the LC-MS/MS-based quantification of 11-dhTXB2.
Limitations and Considerations
-
Interferences: Certain medications and dietary components can affect 11-dhTXB2 levels. These include NSAIDs (e.g., ibuprofen), COX-2 inhibitors, alcohol, green tea extract, chocolate, and omega-3 fatty acids.[3][4]
-
Inflammatory Conditions: 11-dhTXB2 can be elevated in inflammatory states, as it can be produced by cells other than platelets (e.g., monocytes, macrophages). This could potentially lead to an underestimation of aspirin's effect on platelet COX-1.[6]
-
Clinical Conditions: Testing is not recommended for individuals with urinary tract infections, severe liver disease, or end-stage renal disease.[3][4]
-
Dilute Urine: Overly dilute urine samples may not yield accurate results.[6]
-
Interpretation: Results should always be interpreted in the context of the patient's clinical history, lifestyle, and concomitant medications.[4]
The quantification of urinary 11-dehydrothromboxane B2 is a valuable tool for assessing aspirin response in clinical and research settings. The use of a deuterated internal standard, this compound, in LC-MS/MS methods provides the highest level of accuracy and precision. ELISA-based methods offer a more high-throughput and accessible alternative. By following standardized protocols and being mindful of potential limitations, researchers and clinicians can effectively utilize this biomarker to understand and optimize antiplatelet therapy.
References
- 1. ovid.com [ovid.com]
- 2. bcbsm.com [bcbsm.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. AspirinWorks® (11-dhTXB2/Creatinine) - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 5. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labcorp.com [labcorp.com]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thromboxane - Wikipedia [en.wikipedia.org]
- 9. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. celerion.com [celerion.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. walkinlab.com [walkinlab.com]
Application Note: Quantitative Analysis of 11-Dehydro-2,3-dinor Thromboxane B2 using a Deuterated Internal Standard
Introduction
Thromboxane (B8750289) A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in cardiovascular physiology and pathology.[1][2] Due to its chemical instability, TXA2 rapidly hydrolyzes into the more stable, yet inactive, Thromboxane B2 (TXB2).[1][3] To assess in vivo TXA2 production, researchers often measure its downstream urinary metabolites, primarily 11-dehydro-thromboxane B2 and 2,3-dinor-thromboxane B2.[4][5] 11-dehydro-TXB2 is a major, long-lived metabolite, making it a reliable biomarker for time-integrated TXA2 production.[6][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying such metabolites.[8][9] The use of a stable, isotopically-labeled internal standard is critical for achieving accurate and precise quantification.[10][11][12] A deuterated internal standard, such as 11-Dehydro-2,3-dinor thromboxane B2-d9, is ideal as it is chemically identical to the analyte, co-elutes chromatographically, and corrects for variability during sample preparation, injection, and ionization.[10][12][13] This application note provides a detailed protocol for preparing calibration curves for the quantitative analysis of 11-Dehydro-2,3-dinor thromboxane B2 using its d9-labeled counterpart as an internal standard.
Thromboxane Biosynthesis Pathway
The following diagram illustrates the metabolic pathway from arachidonic acid to the formation of key thromboxane metabolites.
Caption: Metabolic pathway of Thromboxane A2.
Experimental Protocol
This protocol outlines the preparation of stock solutions, working standards, and the final calibration curve in a surrogate matrix (e.g., charcoal-stripped urine or a buffer solution).
Materials and Reagents
-
Analyte Standard: 11-Dehydro-2,3-dinor thromboxane B2 (e.g., from a certified vendor)
-
Internal Standard (IS): this compound
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water
-
Acid: Formic Acid (or Acetic Acid, depending on mobile phase)
-
Matrix: Surrogate matrix (e.g., charcoal-stripped human urine) or PBS buffer
-
Calibrated pipettes, Class A volumetric flasks, and appropriate vials
Preparation of Stock Solutions
It is recommended to prepare stock solutions from different lots or vendors for the calibrators and quality control (QC) samples.[14]
-
Analyte Primary Stock (S0 - 100 µg/mL):
-
Allow the lyophilized analyte standard (e.g., 1 mg) to equilibrate to room temperature.
-
Reconstitute the entire contents with the appropriate volume of methanol to achieve a final concentration of 100 µg/mL. For 1 mg, add 10 mL of methanol.
-
Vortex for 30 seconds and sonicate for 1-2 minutes to ensure complete dissolution.
-
Store at -80°C.
-
-
Internal Standard Primary Stock (IS S0 - 100 µg/mL):
-
Follow the same procedure as above to prepare a 100 µg/mL stock solution of the this compound.
-
Store at -80°C.
-
Preparation of Working Solutions
Perform serial dilutions from the primary stocks to create intermediate working solutions.
-
Analyte Working Standard Solutions:
-
Prepare an intermediate stock of 1 µg/mL (S1) by diluting 100 µL of the S0 stock (100 µg/mL) into 9.9 mL of 50:50 Methanol:Water.
-
Use this S1 stock to perform serial dilutions to create a set of working standards (e.g., S2 to S8) that will cover the desired calibration range. Prepare these in a suitable solvent like 50:50 Methanol:Water.
-
-
Internal Standard Working Solution (IS-WS):
-
Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer when spiked into the final samples. A typical final concentration might be 1 ng/mL.
-
For example, dilute the IS S0 stock to create an IS-WS of 100 ng/mL. (This will be diluted 1:100 in the final sample).
-
Preparation of Calibration Curve Standards
The calibration curve should consist of a blank sample (matrix only), a zero sample (matrix + IS), and at least six to eight non-zero concentration levels.[15][16]
-
Aliquot Matrix: Dispense a fixed volume of the surrogate matrix (e.g., 475 µL) into a series of labeled microcentrifuge tubes.
-
Spike Internal Standard: Add a small, fixed volume of the IS-WS (e.g., 5 µL of 100 ng/mL IS-WS) to all tubes except the blank. This results in a final IS concentration of 1 ng/mL in a 500 µL total volume.
-
Spike Analyte Standards: Add a small, fixed volume (e.g., 20 µL) of each analyte working standard solution to its corresponding matrix tube to achieve the final concentrations for the calibration curve. Add 20 µL of the solvent to the "Blank" and "Zero" tubes.
-
Vortex: Gently vortex each tube for 5-10 seconds after spiking.
-
Proceed to Sample Extraction: The prepared calibration standards are now ready for the sample preparation workflow (e.g., Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)) alongside the unknown samples and QCs.[9]
Workflow for Calibration Curve Preparation
Caption: Workflow for preparing calibration curve standards.
Data Presentation
The final calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte. A linear regression with appropriate weighting (commonly 1/x or 1/x²) is typically applied.[15]
Table 1: Example Calibration Curve Standards
Below is a sample table outlining the concentrations for an 8-point calibration curve with a range from 25 to 2500 pg/mL, a common range for this analysis.[9]
| Calibration Level | Analyte Concentration (pg/mL) | IS Concentration (ng/mL) |
| Blank | 0 | 0 |
| Zero | 0 | 1.0 |
| Cal 1 (LLOQ) | 25.0 | 1.0 |
| Cal 2 | 50.0 | 1.0 |
| Cal 3 | 100 | 1.0 |
| Cal 4 | 250 | 1.0 |
| Cal 5 | 500 | 1.0 |
| Cal 6 | 1000 | 1.0 |
| Cal 7 | 2000 | 1.0 |
| Cal 8 (ULOQ) | 2500 | 1.0 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
LC-MS/MS Conditions:
While specific parameters must be optimized for the instrument in use, typical conditions for analyzing 11-dehydro-TXB2 involve a C18 reversed-phase column with a gradient elution using mobile phases containing a weak acid like acetic or formic acid.[9] Detection is performed using a triple quadrupole mass spectrometer in negative ion mode, monitoring specific MRM (Multiple Reaction Monitoring) transitions.[8][9]
-
Example MRM Transitions:
Conclusion
This protocol provides a comprehensive, step-by-step guide for the preparation of calibration curves for the accurate quantification of 11-Dehydro-2,3-dinor thromboxane B2. The use of its deuterated analog, this compound, as an internal standard is essential to correct for analytical variability and ensure high-quality, reliable data in research and clinical settings.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 3. Thromboxane B2 - Wikipedia [en.wikipedia.org]
- 4. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celerion.com [celerion.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Best Practices for Accurate Thromboxane Metabolite Measurement
Introduction
Thromboxane (B8750289) A2 (TxA2) is a potent lipid mediator synthesized by activated platelets and is deeply involved in vasoconstriction and platelet aggregation.[1] Due to its critical role in atherothrombosis, monitoring TxA2 biosynthesis is essential for assessing cardiovascular risk and the efficacy of antiplatelet therapies, such as low-dose aspirin. However, TxA2 is extremely unstable, with a physiological half-life of about 30 seconds.[2] Consequently, direct measurement is not feasible. Instead, its stable, downstream metabolites are quantified in biological fluids.
The most common and reliable biomarkers for systemic TxA2 production are its enzymatic metabolites, primarily 11-dehydro-thromboxane B2 (11-dTxB2) and 2,3-dinor-thromboxane B2 , which are measured in urine or plasma.[3] Urinary measurement of 11-dTxB2 is often preferred as it reflects whole-body TxA2 biosynthesis and provides a non-invasive index of in vivo platelet activation.[1][4][5]
Accurate quantification of these metabolites is paramount but is fraught with challenges, primarily due to their low concentrations and the high potential for pre-analytical errors that can artificially alter their levels. This document provides detailed protocols and guidelines to minimize these variables, ensuring reliable and reproducible data for researchers, scientists, and drug development professionals.
Thromboxane Biosynthesis and Metabolism Pathway
Thromboxane A2 is generated from arachidonic acid via the cyclooxygenase (COX-1) and thromboxane synthase enzymes, primarily in activated platelets. It is then rapidly hydrolyzed to the inactive but more stable Thromboxane B2 (TxB2). TxB2 is further metabolized in the liver and other tissues into several products, with 11-dTxB2 being a major metabolite excreted in the urine. Understanding this pathway is crucial for interpreting metabolite data correctly.
Pre-Analytical Variables: The Critical Control Point
The single greatest source of error in thromboxane metabolite measurement is the pre-analytical phase.[6][7] Inadvertent platelet activation during sample collection can lead to ex vivo formation of TxA2, causing falsely elevated metabolite levels that do not reflect the true in vivo state.[2][8]
Blood Collection (for Plasma/Serum Analysis)
Venipuncture itself is an endothelial injury that can activate platelets locally.[2][8] Therefore, meticulous technique and the correct choice of anticoagulant are critical.
| Parameter | Recommendation | Rationale |
| Anticoagulant | 3.2% Sodium Citrate (B86180) is generally suitable.[6] EDTA has also been shown to be effective, in some cases preventing increases in TxB2 better than citrate over time.[2][8] | Heparin is not recommended as it can directly activate platelets.[9] |
| Needle Gauge | Use a 20-gauge or larger needle for smooth venipuncture.[9] | Minimizes shear stress on platelets, reducing mechanical activation. |
| Sample Handling | Discard the first few mL of blood (use a discard tube). Collect samples with minimal stasis. Invert tubes gently to mix with anticoagulant. | The initial blood draw may contain platelets activated by the needle puncture.[10] |
| Inhibitors | For TxB2 measurement, consider collecting blood directly into tubes containing a COX inhibitor like indomethacin . | This immediately halts any post-collection enzymatic activity.[2][8] |
Sample Processing and Storage
The time between sample collection and processing is a critical window where metabolite levels can change dramatically.[2][11]
Experimental Workflow for Sample Processing
The following diagram illustrates the critical steps and decision points from sample collection to analysis.
Stability Data
The stability of thromboxane metabolites is highly dependent on the sample matrix and storage conditions. Prompt processing and freezing are key.
| Metabolite | Matrix | Storage Condition | Stability Finding | Citation |
| TxB2 | Citrate Plasma | Room Temperature | 400% increase after 120 minutes. | [2][8] |
| TxB2 | Citrate Plasma + Indomethacin | Room Temperature | ~200% increase after 120 minutes. | [2][8] |
| TxB2 | EDTA Plasma | Room Temperature | ~10% decrease after 120 minutes. | [2][8] |
| 11-dTxB2 | Urine | 25°C (Room Temp) | Stable for up to 6 days. | [1][12] |
| 11-dTxB2 | Urine | 4°C (Refrigerated) | Stable for up to 6 days. | [12] |
| Eicosanoids | Urine | -20°C | Polar metabolites may show a 50% decrease after 5 months. | [13] |
| Eicosanoids | Urine | -80°C | Stable for over 3.5 years. | [13] |
Detailed Protocols
Protocol 1: Urine Sample Collection and Storage
This protocol is designed for the non-invasive assessment of systemic thromboxane production.
-
Collection: Collect a mid-stream urine sample (10-50 mL) in a sterile, polypropylene (B1209903) container. A 24-hour collection can be used for excretion rate analysis, but spot urine samples are often sufficient and more practical.
-
Normalization: Creatinine levels should be measured in parallel to normalize for variations in urine dilution.[14]
-
Storage:
Protocol 2: Plasma Sample Collection for Metabolite Analysis
This protocol minimizes ex vivo platelet activation.
-
Preparation: Prepare 3.2% sodium citrate or K2-EDTA vacutainer tubes.
-
Venipuncture: Perform a clean, swift venipuncture using a 20-gauge needle.[9]
-
Collection: Draw and discard the first 2-3 mL of blood. Then, collect the sample tube, allowing it to fill completely.
-
Mixing: Gently invert the tube 3-5 times to ensure proper mixing with the anticoagulant. Do not shake.
-
Processing (Critical): Within 15 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the supernatant (plasma) to clean polypropylene tubes, avoiding disturbance of the buffy coat (platelet layer).
-
Storage: Immediately cap the tubes and freeze them upright at -80°C until analysis.
Protocol 3: Solid-Phase Extraction (SPE) of Urinary 11-dTxB2
Purification is required before analysis to remove interfering materials from the urine matrix.[4][5] This protocol is a general guideline based on common C18 or specialized cartridges.
-
Sample Preparation: Thaw frozen urine samples. Centrifuge at 2,000 x g for 10 minutes to pellet any precipitate. Acidify 1 mL of urine with formic acid.[15] Add an appropriate deuterated internal standard (e.g., d4-11-dehydro TXB2) for quantification by mass spectrometry.[15]
-
Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18 or a specialized one like Bond-Elut Certify II or StrataX) according to the manufacturer's instructions, typically with methanol (B129727) followed by water.[4][15]
-
Sample Loading: Apply the acidified urine sample to the conditioned cartridge.
-
Washing: Wash the cartridge to remove polar impurities. A common wash solvent is acetonitrile:water (18:82, v/v) or a similar aqueous-organic mixture.[16]
-
Elution: Elute the thromboxane metabolites from the cartridge using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane:hexane (70:30).[16]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase appropriate for the analytical method (e.g., LC-MS/MS).[17]
Comparison of Extraction Method Performance
| Method | Recovery Rate | Validation | Citation |
| One-Step SPE (Bond-Elut Certify II) | 83% (95% CI: 74-92%) | Excellent agreement with GC-MS (r² = 0.94) | [4] |
| SPE (Phenylboronate cartridges) | Quantitative, Accuracy: 95 ± 7% | Excellent agreement with extensive reference method | [18] |
| Liquid/Liquid Extraction | (Not specified) | Validated for UPLC-MS/MS, simpler than SPE | [17] |
Note: While liquid-liquid extraction can be simpler, solid-phase extraction is widely used and validated for robustly cleaning up complex urine samples.[4][16][17][18] The choice of method may depend on the specific metabolite panel and the analytical platform (immunoassay vs. mass spectrometry).[19]
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 4. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of selected pre-analytical phase variables on plasma thromboxane A₂ measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet Activation [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pre-analytical processes on blood samples used in metabolomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of urinary thromboxane A2 metabolites and adaptation of the extraction method to small urine volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A single extraction 96-well method for LC-MS/MS quantification of urinary eicosanoids, steroids and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LC-MS/MS for profiling of urinary eicosanoids - Clinical Laboratory int. [clinlabint.com]
Application Notes and Protocols for Implementing 11-Dehydro-2,3-dinor thromboxane B2-d9 in Clinical Research Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, plays a pivotal role in the pathophysiology of cardiovascular diseases. Due to its extremely short half-life, direct measurement of TXA2 is not feasible in a clinical setting. Instead, its downstream, stable metabolites are measured in urine to provide a reliable and non-invasive index of in vivo TXA2 production and platelet activation.[1][2][3] The primary urinary metabolites include 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2.[4][5] 11-Dehydro-2,3-dinor thromboxane B2 is another significant metabolite of thromboxane B2.[4] The deuterated internal standard, 11-Dehydro-2,3-dinor thromboxane B2-d9, is essential for accurate quantification of the endogenous analyte using mass spectrometry-based methods.[6][7] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in clinical research.
Biochemical Pathway and Clinical Significance:
The biosynthesis of thromboxanes originates from arachidonic acid, which is converted by cyclooxygenase-1 (COX-1) in platelets to prostaglandin (B15479496) H2, the precursor of TXA2.[8] TXA2 is rapidly hydrolyzed to the inactive but stable thromboxane B2 (TXB2).[1][2] TXB2 is then metabolized in the liver and other tissues into several products that are excreted in the urine, including 11-dehydro-TXB2 and 11-dehydro-2,3-dinor-TXB2.[4][9] Elevated levels of these urinary metabolites are associated with an increased risk of atherothrombotic events and can be used to monitor the efficacy of antiplatelet therapies such as aspirin, which acts by irreversibly inhibiting COX-1.[3][8][10]
Data Presentation
The following tables summarize quantitative data for thromboxane metabolites in human urine, providing a reference for expected physiological ranges in clinical studies.
Table 1: Urinary Excretion of Thromboxane Metabolites in Healthy Adults
| Metabolite | Subject Group | Mean Excretion Rate (ng/h) | Standard Deviation (ng/h) | Reference |
| 11-dehydro-2,3-dinor-TXB2 | Non-smokers (n=12) | 29.7 | 11.1 | [4] |
| 11-dehydro-TXB2 | Non-smokers (n=12) | 53.6 | 15.0 | [4] |
| 2,3-dinor-TXB2 | Non-smokers (n=12) | 13.5 | 2.8 | [4] |
| 2,3-dinor-TXB2 | Smokers (n=11) | 19.7 | 6.7 | [4] |
Table 2: Concentration Ranges of Thromboxane Metabolites in Human Urine
| Metabolite | Method | Concentration Range (pg/mL) | Subject Population | Reference |
| 11-dehydro-TXB2 | GC-MS | 47 - 942 | Healthy (5 females, 2 males) | [5] |
| 2,3-dinor-TXB2 | GC-MS | 21 - 266 | Healthy (5 females, 2 males) | [5] |
| 11-dehydro-TXB2 | SPE-LC-MS/MS | 25.0 - 2500 | Not specified | [11] |
| 11-dehydro-TXB2 | ELISA | 300 - 4000 | Not specified | [9] |
Table 3: Clinically Relevant Thresholds for Urinary 11-dehydro-TXB2
| Threshold (pg/mg creatinine) | Interpretation | Clinical Recommendation | Reference |
| < 2500 | Normal baseline platelet activity | - | [1] |
| ≥ 2500 | Elevated platelet activity | Cardiovascular disease risk assessment recommended | [1] |
Experimental Protocols
Protocol 1: Sample Collection and Handling
This protocol is crucial for minimizing ex vivo platelet activation, which can artificially elevate thromboxane metabolite levels.
-
Urine Collection: Collect a random urine sample in a clean container.[2] For studies investigating the effect of aspirin, a first-morning void is often preferred to standardize for diurnal variations.
-
Preservation: Transfer the urine into a transport tube containing a preservative within 24 hours of collection.[2] BD C&S Vacutainer® tubes are recommended.[2][10]
-
Storage: Invert the tube several times to mix the preservative with the urine. Freeze the sample at ≤ -20°C as soon as possible.[2][9] Samples can be stored at this temperature for up to one year.[9]
-
Exclusion Criteria: It is not recommended to test individuals with urinary tract infections, severe liver disease, or end-stage renal disease as these conditions can affect the results.[10]
Protocol 2: Quantification of 11-dehydro-2,3-dinor-TXB2 by LC-MS/MS
This protocol is adapted from a validated method for 11-dehydro-TXB2 and incorporates the use of this compound as an internal standard.[11]
Materials:
-
Urine sample
-
1.0 N Hydrochloric acid (HCl)
-
Methanol (B129727) (MeOH)
-
Acetonitrile
-
Formic acid
-
Acetate (B1210297) buffer (pH 6.0)
-
Mixed-mode anion exchange solid-phase extraction (SPE) plate
-
UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 5500 or 6500)
Methodology:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To 1 mL of urine, standard, or quality control sample, add 50 µL of the internal standard solution (this compound).
-
Add 1.0 N HCl and incubate for 30 minutes.
-
Add methanol to each sample.
-
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE plate with a mixture of methanol and hydrochloric acid.
-
Load the prepared samples onto the SPE plate.
-
Wash the sorbent with a mixture of HCl/water/methanol to remove hydrophilic interferences.
-
Wash the sorbent with water.
-
Add acetate buffer (pH 6.0) to create the carboxylate anion of the analyte, which interacts with the sorbent.
-
Wash sequentially with water, methanol, acetonitrile, and dichloromethane (DCM) to remove hydrophobic interferences.
-
Elute the analyte using a mixture of DCM and formic acid.
-
-
Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a water/methanol solution.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Conditions (example):
-
UHPLC System: Waters ACQUITY UPLC™ I-Class
-
Analytical Column: Waters ACQUITY UPLC™ BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Water/Acetic Acid (75:25 v/v)
-
Mobile Phase B: Methanol/Acetonitrile (60:40 v/v)
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 20 µL
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or 6500
-
Ionization Mode: APCI / Negative
-
MRM Transitions: Specific transitions for 11-dehydro-2,3-dinor-TXB2 and its d9-labeled internal standard would need to be optimized. For guidance, the transitions for 11-dehydro-TXB2 are m/z 367.0 -> 161.0 and m/z 371.0 -> 309.0 for its internal standard.[11]
Protocol 3: Quantification by ELISA
While LC-MS/MS is the gold standard for specificity and accuracy, ELISA kits are commercially available for the measurement of thromboxane metabolites and are suitable for high-throughput screening.
General Principle: These are competitive enzyme-linked immunosorbent assays.[9] The 11-dehydro-TXB2 in the sample competes with a fixed amount of enzyme-conjugated 11-dehydro-TXB2 for a limited number of antibody binding sites. The amount of color produced is inversely proportional to the concentration of the analyte in the sample.
Important Considerations:
-
Cross-reactivity: Be aware of the antibody's cross-reactivity. Some monoclonal antibodies used in newer ELISA kits have shown significant cross-reactivity with 11-dehydro-2,3-dinor-TXB2, which can lead to inaccuracies if the aim is to measure only 11-dehydro-TXB2.[12]
-
Sample Purification: Urine contains many potentially interfering substances. Efficient sample purification, such as solid-phase extraction, is often required before analysis by ELISA to ensure reliable results.[13]
-
Kit Instructions: Always follow the specific instructions provided by the manufacturer of the ELISA kit.[8][9][14] This includes procedures for standard curve preparation, sample dilution, incubation times, and washing steps.
The measurement of urinary 11-dehydro-2,3-dinor thromboxane B2, facilitated by the use of its deuterated internal standard, this compound, offers a robust and specific method for assessing in vivo platelet activation. This biomarker is invaluable in cardiovascular research, for risk stratification, and for monitoring the effectiveness of antiplatelet therapies. The choice of analytical method, whether LC-MS/MS or ELISA, should be guided by the specific requirements of the clinical study for sensitivity, specificity, and throughput. Adherence to proper sample collection and preparation protocols is critical for obtaining accurate and clinically meaningful data.
References
- 1. mdpi.com [mdpi.com]
- 2. labcorp.com [labcorp.com]
- 3. Significance of urinary 11-dehydro-thromboxane B2 in age-related diseases: Focus on atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion and origin of 11-dehydro-2,3-dinor-thromboxane B2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haemochrom.de [haemochrom.de]
- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 11. celerion.com [celerion.com]
- 12. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Application Note: Derivatization Protocol for Thromboxane B2 Metabolites for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thromboxane (B8750289) A2 (TXA2) is a potent bioactive eicosanoid that plays a crucial role in platelet aggregation and vasoconstriction. Due to its short half-life of approximately 30 seconds, direct measurement of TXA2 in biological samples is not feasible. Therefore, the assessment of TXA2 production relies on the quantification of its more stable, inactive metabolites. The primary urinary metabolites of its hydration product, thromboxane B2 (TXB2), are 11-dehydro-thromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2).[1][2] Of these, 11-dehydro-TXB2 is the most abundant in urine.[1]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of these metabolites. However, due to their low volatility and polar nature, a derivatization step is essential prior to GC-MS analysis. This application note provides a detailed protocol for the derivatization of TXB2 metabolites for robust and reliable GC-MS analysis.
Thromboxane A2 Signaling Pathway
Thromboxane A2 exerts its physiological effects by binding to the thromboxane-prostanoid (TP) receptor, a G protein-coupled receptor.[3] There are two main isoforms of the TP receptor, TPα and TPβ, which couple to different G proteins to initiate downstream signaling cascades. The primary signaling pathways involve the activation of Gq and G13 proteins, leading to increased intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in platelet activation and smooth muscle contraction.[3][4]
Caption: Thromboxane A2 signaling cascade.
Experimental Workflow for GC-MS Analysis
The overall workflow for the analysis of TXB2 metabolites involves sample collection, extraction, derivatization, and subsequent GC-MS analysis. It is crucial to inhibit ex vivo platelet activation during sample collection to prevent artificial elevation of TXB2 levels.
Caption: GC-MS analysis workflow overview.
Detailed Experimental Protocols
Sample Preparation and Extraction
Proper sample handling is critical for accurate measurement. For blood samples, collection into tubes containing an anticoagulant and a cyclooxygenase inhibitor (e.g., indomethacin) is recommended to prevent ex vivo platelet activation.
Solid-Phase Extraction (SPE) of Urine Samples: This protocol is adapted for the extraction of eicosanoids from urine.
-
Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Sample Loading: Acidify the urine sample to pH 3.5 with 2N HCl. Load the acidified sample onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane (B92381) to remove interferences.
-
Elution: Elute the thromboxane metabolites with 10 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Two-Step Derivatization Protocol: Methoximation and Silylation
This is a widely used and effective method for preparing eicosanoids for GC-MS analysis. The first step, methoximation, protects the ketone groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. The second step, silylation, replaces active hydrogens on hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group, increasing volatility.
Reagents:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in dry pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)
-
Dry pyridine
Procedure:
-
Methoximation:
-
To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial and incubate at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA (+1% TMCS) or MTBSTFA (+1% TBDMSCl) to the vial.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
Alternative Derivatization: Pentafluorobenzyl (PFB) Esterification
This method is particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) GC-MS.
Reagents:
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)
Procedure:
-
To the dried sample extract, add 50 µL of the PFBBr solution and 20 µL of the DIPEA solution.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the GC-MS analysis of derivatized thromboxane B2 metabolites.
| Parameter | 11-dehydro-TXB2 | 2,3-dinor-TXB2 | Reference |
| Urinary Excretion (Healthy Adults) | 792 ± 119 pg/mg creatinine | 106 ± 21 pg/mg creatinine | [1] |
| Recovery from Urine (PFB derivative) | 84.6 ± 2.5% | - | [5] |
| Suppression by Aspirin (20 mg/day) | 82 ± 4.9% | 79 ± 6.9% | [1] |
GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: For t-BDMS derivatives, abundant ions at [M-57]+ are typically observed and are suitable for SIM analysis.[6]
Conclusion
The derivatization of thromboxane B2 metabolites is a critical step for their successful quantification by GC-MS. The two-step methoximation and silylation protocol is a robust and widely applicable method. For enhanced sensitivity, particularly with ECNI-MS, pentafluorobenzyl esterification is a valuable alternative. Careful sample preparation and the use of appropriate internal standards are essential for accurate and reproducible results. This application note provides a comprehensive guide for researchers to establish a reliable method for the analysis of these important biomarkers of in vivo thromboxane A2 production.
References
- 1. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of quantitative analysis of plasma thromboxane B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
practical guide to using stable isotope dilution for eicosanoid analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid.[1] They are critical mediators in a vast array of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer.[1] Given their potent biological activity at low endogenous concentrations and the existence of numerous structurally similar isomers, the accurate and sensitive quantification of eicosanoids in biological matrices poses a significant analytical challenge.[1]
Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of these lipid mediators.[1][2] This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at an early stage of the analytical process.[3] Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer.[3] This allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to highly accurate and precise quantification.[2][3]
These application notes provide a comprehensive guide to the theory and practice of using stable isotope dilution for the quantitative analysis of eicosanoids in various biological samples.
Eicosanoid Signaling Pathways
Eicosanoids are synthesized through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] Each pathway produces a distinct class of bioactive lipids with specific physiological functions.
Caption: Major Eicosanoid Biosynthetic Pathways.[1]
Experimental Workflow for Eicosanoid Analysis
The quantitative analysis of eicosanoids by stable isotope dilution LC-MS/MS follows a systematic workflow, from sample collection to data analysis.
Caption: General Experimental Workflow for Eicosanoid Analysis.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma and Cell Culture Supernatants
This protocol is suitable for the extraction of eicosanoids from plasma and cell culture supernatants.[4][5]
Materials:
-
Acetonitrile (ACN), LC-MS grade[4]
-
Acetic Acid, LC-MS grade[4]
-
Internal Standard (IS) mixture (containing deuterated eicosanoid analogs)[4]
-
Vortex mixer
-
Centrifuge
-
Vacuum manifold for SPE
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
For plasma: To 20 µL of plasma, add 1 mL of phosphate (B84403) salt buffer and 100 µL of the internal standard mixture.[5]
-
For cell culture supernatant: To 500 µL of supernatant, add 10 µL of the internal standard mixture.[1]
-
-
SPE Column Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE column.
-
-
Washing:
-
Elution:
-
Solvent Evaporation:
-
Reconstitution:
-
Analysis:
-
Vortex the reconstituted sample, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma
This protocol provides an alternative extraction method for eicosanoids from plasma.[7]
Materials:
-
Chloroform/Isopropanol (1:1, v/v)
-
Methyl-tert-butyl ether (MTBE)
-
Internal Standard (IS) mixture
-
Deferoxamine (B1203445) (to prevent artifact formation)[7]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add deferoxamine to chelate metal ions.[7]
-
Add the internal standard mixture.
-
-
First Extraction:
-
Add a solution of chloroform/isopropanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (lower) layer.
-
-
Second Extraction:
-
To the remaining aqueous layer, add MTBE.
-
Vortex and centrifuge.
-
Collect the organic (upper) layer and combine it with the first organic extract.
-
-
Solvent Evaporation:
-
Dry the combined organic extracts under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the initial LC mobile phase.
-
-
Analysis:
-
Proceed with LC-MS/MS analysis as described for the SPE protocol.
-
Protocol 3: LC-MS/MS Analysis
This is a general protocol for the chromatographic separation and mass spectrometric detection of eicosanoids. Specific parameters will need to be optimized for the instrument and analytes of interest.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system (e.g., Waters Acquity)[4]
-
Triple quadrupole or QTRAP mass spectrometer (e.g., AB/Sciex 6500 QTRAP)[8]
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH shield RP18, 2.1x100 mm, 1.7 µm)[4]
Chromatographic Conditions (example): [4][8]
-
Mobile Phase A: Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v)
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v)
-
Flow Rate: 0.5 mL/min
-
Gradient:
-
0-1 min: 0% B
-
1-4 min: Gradient to 55% B
-
4-5.5 min: Gradient to 100% B
-
5.5-6 min: Hold at 100% B
-
6-7 min: Return to 0% B and re-equilibrate
-
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (example): [4][8]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Scheduled Multiple Reaction Monitoring (MRM)
-
Source Parameters (to be optimized):
-
Curtain Gas (CUR): 20 psi
-
Nebulizer Gas (GS1): 30 psi
-
Turbo Heater Gas (GS2): 20 psi
-
Electrospray Voltage: -4500 V
-
Source Temperature: 500°C
-
-
MRM Transitions: Optimized for each analyte and its corresponding stable isotope-labeled internal standard.
Data Presentation
Quantitative Performance Data
The following table summarizes typical performance characteristics of the stable isotope dilution LC-MS/MS method for eicosanoid analysis.
| Parameter | Value Range | Reference |
| Linearity (R²) | > 0.97 | [4][5] |
| Limit of Detection (LOD) | 1-10 pg on-column | [7] |
| Inter-day Accuracy | 86-111% | [7] |
| Intra-day Accuracy | 88-110% | [7] |
| Precision (RSD) | < 15% | [7] |
| Recovery (Monohydroxy eicosanoids) | 75-100% | [6] |
| Recovery (Leukotrienes & Prostaglandins) | ~50% | [6] |
Representative Eicosanoid Concentrations in Human Plasma
The concentrations of eicosanoids in biological fluids can vary significantly depending on the physiological or pathological state. The following table provides representative baseline concentrations of selected eicosanoids in healthy human plasma.
| Eicosanoid | Concentration Range (pg/mL) | Reference |
| Prostaglandin E₂ (PGE₂) ** | 1-10 | [6] |
| Thromboxane B₂ (TXB₂) ** | 10-100 | [9] |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | 100-1000 | [10] |
| 12-Hydroxyeicosatetraenoic acid (12-HETE) | 500-5000 | [10] |
| Leukotriene B₄ (LTB₄) | 1-20 | [11] |
Note: These values are for illustrative purposes. It is essential to establish reference ranges for the specific population and analytical method being used.
Conclusion
The protocols and data presented in these application notes offer a comprehensive framework for the robust and sensitive quantification of eicosanoids in biological samples using stable isotope dilution LC-MS/MS.[1] Adherence to meticulous sample handling procedures, the use of appropriate stable isotope-labeled internal standards, and careful optimization of LC-MS/MS parameters are paramount for achieving accurate and reproducible results.[1] The quantitative data provided can serve as a valuable reference for researchers investigating the intricate roles of eicosanoids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Analysis of bioactive eicosanoids in equine plasma by stable isotope dilution reversed-phase liquid chromatography/multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope dilution gas chromatography-mass spectrometry for the study of eicosanoid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [diposit.ub.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Detection of 11-dehydro-2,3-dinor Thromboxane B2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 11-dehydro-2,3-dinor thromboxane (B8750289) B2 (11-dehydro-2,3-dinor TXB2) detection in biological samples.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the quantification of 11-dehydro-2,3-dinor TXB2 using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Sample Handling
Q1: What are the best practices for collecting and storing urine samples for 11-dehydro-2,3-dinor TXB2 analysis?
A1: Proper sample handling is crucial for accurate results. Urine is the recommended sample matrix. Samples should be collected and a urinary preservative added within 24 hours if not tested immediately. If immediate testing is not possible, samples should be stored at 2-8°C for up to 72 hours. For longer storage, freezing at ≤ -20°C is recommended. Prior to analysis, fresh or thawed samples should be centrifuged at 1000 x g for 15 minutes to remove particulate matter. It is also essential to measure creatinine (B1669602) levels in each sample to normalize the results for variations in urine dilution.[1]
ELISA Troubleshooting
Q2: My ELISA results show high variability between replicate wells. What could be the cause?
A2: High variability in ELISA can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting technique. Use calibrated pipettes and pre-rinse tips with the reagent before dispensing.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and variability. Ensure all wells are filled and emptied completely during each wash step.
-
Temperature Gradients: Avoid temperature differences across the plate during incubation. Allow all reagents and samples to reach room temperature before use and incubate the plate in a stable temperature environment.
-
Plate Sealing: Use a new adhesive plate sealer for each incubation step to prevent evaporation.
Q3: The sensitivity of my ELISA is low, and I'm having trouble detecting low concentrations of the analyte.
A3: Low sensitivity in an ELISA can be addressed by:
-
Optimizing Antibody and Antigen Concentrations: Ensure you are using the optimal concentrations of the capture antibody, detection antibody, and enzyme conjugate as recommended by the kit manufacturer.
-
Increasing Incubation Times: Extending the incubation times for the sample, antibodies, and substrate can sometimes increase the signal. However, this may also increase the background, so optimization is key.
-
Sample Purification: Urine contains interfering substances that can mask the analyte.[2][3] Implementing a solid-phase extraction (SPE) step to purify the sample before the ELISA can significantly improve sensitivity.[2][3] One study found that keeping 11-dehydrothromboxane B2 in its open ring form by handling samples at pH 8.6 doubled the sensitivity of the immunoassay.[3]
Q4: I suspect cross-reactivity with other thromboxane metabolites in my ELISA. How can I confirm and mitigate this?
A4: Cross-reactivity is a significant issue, particularly with monoclonal antibody-based ELISAs for thromboxane metabolites. Some monoclonal antibodies for 11-dehydrothromboxane B2 show significant cross-reactivity with 11-dehydro-2,3-dinor TXB2.[4]
-
Check the Kit's Cross-Reactivity Data: The product datasheet for your ELISA kit should provide a table of cross-reactivity with related compounds. For example, one monoclonal antibody-based ELISA kit for 11-dehydro TXB2 reports 330% cross-reactivity with 11-dehydro-2,3-dinor TXB2.[1]
-
Confirmation with a Different Method: The most reliable way to confirm cross-reactivity is to analyze a subset of your samples using a more specific method like LC-MS/MS, which can differentiate between the two metabolites.
-
Use a Polyclonal Antibody-Based Assay: Polyclonal antibody-based ELISAs have been shown to be more specific for 11-dehydrothromboxane B2 with less interference from 11-dehydro-2,3-dinor TXB2.[5]
-
Data Interpretation: If using a cross-reactive assay, be aware that your results may represent a combined measurement of both metabolites.
LC-MS/MS Troubleshooting
Q5: I am experiencing low signal intensity and poor sensitivity in my LC-MS/MS analysis.
A5: To improve signal intensity and sensitivity in LC-MS/MS:
-
Optimize Sample Preparation: A robust solid-phase extraction (SPE) protocol is critical to remove interfering matrix components and concentrate the analyte. A mixed-mode anion exchange SPE has been shown to provide high recovery (91-96%) for thromboxane metabolites from urine.[6]
-
Enhance Ionization Efficiency: Experiment with different ionization sources (e.g., APCI, ESI) and optimize source parameters such as gas flows, temperature, and voltages. For thromboxane metabolites, negative ion mode is typically used.
-
Optimize MRM Transitions: Ensure you are using the most sensitive and specific multiple reaction monitoring (MRM) transitions for 11-dehydro-2,3-dinor TXB2 and its internal standard.
-
Improve Chromatographic Resolution: A well-optimized chromatographic method can improve peak shape and reduce co-elution with interfering substances, thereby increasing the signal-to-noise ratio.
Q6: How can I minimize matrix effects in my urinary LC-MS/MS analysis?
A6: Matrix effects, where components of the urine interfere with the ionization of the analyte, are a common challenge.[7]
-
Effective Sample Cleanup: As mentioned, a thorough SPE procedure is the first line of defense against matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard that co-elutes with the analyte is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Chromatographic Separation: Optimize the LC method to separate the analyte from the majority of the matrix components.
-
Dilution: If matrix effects are severe, diluting the sample can sometimes mitigate the issue, but this may compromise the limit of detection.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of thromboxane metabolites.
Table 1: ELISA Kit Performance Characteristics
| Parameter | Monoclonal Antibody ELISA (for 11-dehydro TXB2) | Polyclonal Antibody ELISA (for 11-dehydro TXB2) |
| Assay Range | 15.6 - 2,000 pg/mL[1] | Varies by manufacturer |
| Sensitivity (80% B/B0) | ~34 pg/mL[1] | Varies by manufacturer |
| Cross-Reactivity with 11-dehydro-2,3-dinor TXB2 | High (e.g., 330%)[1] | Lower, more specific[5] |
| Intra-assay CV | < 15%[8] | Varies by manufacturer |
| Inter-assay CV | < 15%[8] | Varies by manufacturer |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linear Range | 0.78 - 25 pg/µL | [9] |
| Limit of Detection | 0.375 pg/µL | [9] |
| Inter-day Imprecision | < 5% | [9] |
| Intra-day Imprecision | < 5% | [9] |
| Recovery from Urine (SPE) | 91.0 - 96.0% | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Urine Samples
This protocol is a general guideline for the purification of 11-dehydro-2,3-dinor TXB2 from urine prior to analysis.
-
Sample Acidification: To 1 mL of urine, add an appropriate volume of acid (e.g., formic acid) to adjust the pH to approximately 3.0-4.0.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 11-dehydro-2,3-dinor TXB2-d4) to each sample.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing with methanol (B129727) followed by acidified water (pH 3.0-4.0).
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with acidified water to remove hydrophilic interferences.
-
Wash with a non-polar solvent (e.g., hexane) to remove lipids.
-
-
Elution: Elute the analyte with a suitable solvent mixture, such as ethyl acetate (B1210297) or a dichloromethane/formic acid mixture.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis or the appropriate assay buffer for ELISA.
Protocol 2: LC-MS/MS Analysis of 11-dehydro-2,3-dinor TXB2
This protocol provides a starting point for developing an LC-MS/MS method.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid or acetic acid.
-
Gradient: A gradient elution from a low to high percentage of mobile phase B over several minutes to separate the analyte from other components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 45°C.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
11-dehydro-2,3-dinor TXB2: Monitor specific precursor-to-product ion transitions.
-
Internal Standard: Monitor the corresponding transitions for the deuterated internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Visualizations
Caption: Thromboxane A2 signaling and metabolism.
Caption: Troubleshooting workflow for low sensitivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
troubleshooting poor recovery of 11-Dehydro-2,3-dinor thromboxane B2-d9 during SPE
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solid-phase extraction (SPE) of 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9.
Troubleshooting Poor Recovery
Poor or inconsistent recovery of 11-Dehydro-2,3-dinor thromboxane B2-d9 during SPE is a common issue that can compromise the accuracy and sensitivity of subsequent analyses like LC-MS or GC-MS. This guide will walk you through the most common causes and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during SPE?
Low recovery is typically traced back to one of four key areas: incorrect sample pH, suboptimal solvent choice for loading, washing, or elution, inappropriate sorbent selection, or significant matrix interference. Each step of the SPE protocol must be carefully optimized to ensure the analyte is retained on the sorbent, interferences are washed away, and the analyte is fully eluted.[1]
Q2: How does sample and solvent pH affect recovery?
The pH is critical because 11-Dehydro-2,3-dinor thromboxane B2 has a carboxylic acid group.
-
For Reversed-Phase SPE (e.g., C8, C18): The sample should be acidified to a pH of approximately 3-4 using an acid like formic acid.[2] This neutralizes the carboxylic acid group, making the molecule less polar and allowing it to bind strongly to the non-polar sorbent.
-
For Anion Exchange SPE (e.g., MAX): The sample pH should be adjusted to be 2-3 units above the pKa of the analyte's carboxylic acid group (pKa is typically ~4-5). This ensures the analyte is negatively charged and can bind to the positively charged sorbent.
-
Analyte Stability: 11-dehydro-thromboxane B2 can exist in two forms in a pH-dependent equilibrium. One study found that maintaining a pH of 8.6 throughout the assay process helped to keep the analyte in its open-ring form, which improved immunoassay sensitivity and reproducibility.[3] While this is for an EIA, it highlights the chemical sensitivity of the molecule to pH.
Q3: My analyte is being lost during the sample loading or washing steps. What's wrong?
This issue, known as "breakthrough," occurs when the analyte fails to adsorb to the SPE sorbent.
-
Incorrect Sample Solvent: If the sample is dissolved in a solvent with a high percentage of organic content (e.g., >5% methanol (B129727) or acetonitrile (B52724) for reversed-phase), it may not bind effectively to the sorbent. Ensure the sample is in a primarily aqueous environment.
-
Wash Solvent is Too Strong: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. For reversed-phase SPE, a common mistake is using a wash solvent with too much organic modifier. A wash solution of acetonitrile:water (18:82, v/v) has been successfully used to remove polar interferences without eluting the analyte.[4]
Q4: I have confirmed the analyte is binding to the column, but I can't elute it effectively. How can I improve elution?
Incomplete elution occurs when the elution solvent is not strong enough to break the interactions between the analyte and the sorbent.
-
Increase Elution Solvent Strength: For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., from 60% to 90% methanol or acetonitrile). Adding a small amount of a modifier can also help. For example, a selective elution has been achieved with a solvent system of dichloromethane:hexane (70:30).[4]
-
Disrupt Secondary Interactions: Thromboxane metabolites have polar functional groups (hydroxyls, carboxyls) that can form secondary interactions (e.g., hydrogen bonds) with residual silanol (B1196071) groups on silica-based sorbents. Using a more polar elution solvent or adding a modifier like a small amount of acid or base can disrupt these interactions.
-
Increase Elution Volume: It's possible the volume of the elution solvent is insufficient to pass through the entire sorbent bed and elute all of the analyte. Try increasing the elution volume by 50-100%.
Q5: Could components in my biological sample (e.g., urine, plasma) be causing poor recovery?
Yes, this is known as matrix interference. Biological samples contain salts, proteins, lipids, and other endogenous compounds that can interfere with the SPE process.[2][4]
-
Co-elution: Interfering materials can co-elute with the analyte, causing ion suppression in the mass spectrometer and leading to apparently low recovery.[4]
-
Sorbent Clogging: High levels of proteins or particulates can clog the SPE cartridge, leading to inconsistent flow and poor recovery. Sample pre-treatment, such as protein precipitation or centrifugation, can mitigate this.
-
Solution: Optimize the wash step to selectively remove interferences. Alternatively, consider a more selective SPE mechanism, such as mixed-mode or ion-exchange, which can provide a cleaner extract.[5]
Troubleshooting Workflow
This diagram outlines a logical workflow for diagnosing the cause of poor analyte recovery.
Caption: A logical guide to troubleshooting poor SPE recovery.
Data on SPE Recovery for Thromboxane Metabolites
The selection of the SPE sorbent and protocol can significantly impact recovery. The table below summarizes reported recovery rates from various studies.
| SPE Sorbent Type | Matrix | Reported Recovery (%) | Key Experimental Condition | Citation |
| Mixed-Mode Anion Exchange (MAX) | Human Urine | 91.0 – 96.0% | Optimized for high sensitivity LC-MS/MS. | [5] |
| Bond-Elut Certify II | Urine | 83% (95% CI: 74-92%) | Sample handling at pH 8.6. | [3] |
| Octadecyl (C18) Silica | Urine, Plasma, Homogenate | ≥90% | Inclusion of 1% formic acid in the loading mixture. | [2] |
| Octyl (C8) Silica | Urine | Not Quantified | Used acetonitrile:water (18:82) wash and dichloromethane:hexane (70:30) elution. | [4] |
| Phenylboronic Acid | Urine | "Quantitative" | Used for GC-MS/MS analysis. | [6][7] |
Recommended Experimental Protocol
This protocol is a generalized example based on methods that have reported high recovery rates for thromboxane metabolites. Optimization for your specific matrix and analytical system is highly recommended. This example uses a mixed-mode anion exchange (MAX) sorbent, which has demonstrated excellent recovery.[5]
Objective: To extract this compound from a biological matrix (e.g., urine).
Materials:
-
SPE Cartridge: Mixed-Mode Anion Exchange (MAX)
-
Sample (e.g., 1 mL urine), spiked with internal standard
-
Reagents: Methanol, Deionized Water, Formic Acid, Ammonium (B1175870) Hydroxide
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw sample to room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to pellet particulates.
-
To 1 mL of supernatant, add a weak base (e.g., 50 µL of 5% ammonium hydroxide) to adjust the pH to ~6-7. This ensures the analyte's carboxyl group is deprotonated (negatively charged).
-
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the cartridge. Do not let the sorbent go dry.
-
-
Sorbent Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/minute).
-
-
Wash Step 1 (Remove Non-Polar Interferences):
-
Wash the cartridge with 1 mL of 5% methanol in deionized water. This removes weakly bound, non-polar interferences.
-
-
Wash Step 2 (Remove Polar Interferences):
-
Wash the cartridge with 1 mL of an aqueous buffer (e.g., 20 mM ammonium acetate). This removes more polar interferences that are not ionically bound.
-
-
Analyte Elution:
-
Elute the analyte by passing 1 mL of 5% formic acid in methanol through the cartridge. The acid neutralizes the analyte's charge, disrupting its ionic bond with the sorbent, while the methanol disrupts any reversed-phase interactions.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the appropriate mobile phase for your LC-MS or GC-MS analysis.
-
Standard SPE Workflow Diagram
This diagram illustrates the fundamental steps involved in any solid-phase extraction procedure.
Caption: The five fundamental steps of a solid-phase extraction protocol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. celerion.com [celerion.com]
- 6. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid- and liquid-phase extraction for the gas chromatographic-tandem mass spectrometric quantification of 2,3-dinor-thromboxane B2 and 2,3-dinor-6-oxo-prostaglandin F1 alpha in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Thromboxane B2 Isomers
Welcome to the technical support center for the chromatographic separation of Thromboxane B2 (TXB2) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful resolution of TXB2 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of Thromboxane B2 encountered in chromatographic analysis?
A1: Thromboxane B2 (TXB2) exists in equilibrium with its hemiacetalic 11-hydroxy anomers. This means that in solution, TXB2 can form two distinct isomers, which can often lead to broad or split peaks in chromatography if not properly resolved.[1] Additionally, depending on the sample matrix and preparation, other stereoisomers or related eicosanoids may be present, requiring careful optimization of the separation method.
Q2: What are the primary chromatographic techniques used for separating TXB2 isomers?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC, particularly reversed-phase HPLC, is well-suited for separating the anomeric isomers of TXB2.[1] GC-MS is also a powerful technique, but it requires derivatization of TXB2 to make it volatile.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly used for its high sensitivity and selectivity in complex biological matrices.
Q3: Why am I seeing a broad or split peak for my TXB2 standard?
A3: A broad or split peak for TXB2 is often due to the presence of its two hemiacetalic 11-hydroxy anomers, which exist in equilibrium.[1] At ambient temperatures, the interconversion between these anomers can be rapid enough to cause peak broadening. To resolve these anomers into two distinct peaks, optimization of temperature and mobile phase pH is crucial.[1]
Q4: How does temperature affect the separation of TXB2 anomers?
A4: Lowering the temperature of the chromatographic system can significantly improve the resolution of TXB2 anomers.[1] By reducing the temperature, the rate of interconversion between the anomers is slowed, allowing for their separation as two distinct peaks instead of a single broad one.[1]
Q5: What is the role of mobile phase pH in the separation of TXB2 isomers?
A5: The pH of the mobile phase can influence the equilibrium between the TXB2 anomers, thereby affecting their relative concentrations and separation.[1] Adjusting the pH can alter the retention times and resolution of the anomers. For example, modifying the mobile phase pH from 1.6 to 6.9 has been shown to result in different concentration ratios of the anomers.[1]
Troubleshooting Guides
HPLC Separation of TXB2 Anomers
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or split TXB2 peak | Co-elution of the 11-hydroxy anomers. | 1. Decrease Column Temperature: Lower the column temperature incrementally (e.g., from 40°C down to 0°C) to slow the interconversion between anomers and improve resolution.[1]2. Adjust Mobile Phase pH: Experiment with different mobile phase pH values (e.g., between 1.6 and 6.9) to alter the equilibrium and improve separation.[1]3. Optimize Mobile Phase Composition: Vary the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer to fine-tune the retention and resolution. |
| Peak Tailing | 1. Secondary Interactions: Analyte interaction with active sites on the column packing.2. Column Overload: Injecting too much sample.3. Inappropriate Mobile Phase: pH or solvent mismatch. | 1. Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer active silanol (B1196071) groups that can cause tailing.2. Add a Mobile Phase Modifier: Incorporate a small amount of a competing base (e.g., triethylamine) or use a buffered mobile phase to block active sites.3. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.4. Ensure Mobile Phase Compatibility: Dissolve the sample in the initial mobile phase whenever possible. |
| Poor Resolution from Matrix Components | Interference from other lipids or compounds in the biological sample. | 1. Improve Sample Preparation: Utilize Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances. A C18 reverse phase extraction column is often effective.[3]2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.3. Optimize Gradient Elution: A well-designed gradient can help separate the TXB2 isomers from matrix interferences. |
| Irreproducible Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.2. Temperature Fluctuations: Unstable column temperature.3. Mobile Phase Instability: Changes in mobile phase composition over time. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially when using gradients.2. Use a Column Oven: Maintain a constant and stable column temperature.3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and degas it properly. |
GC-MS Analysis of TXB2
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Intensity | 1. Incomplete Derivatization: The derivatization reaction did not go to completion.2. Degradation of Derivatives: The derivatives are unstable and have degraded.3. Injector Problems: Leaks or incorrect temperature settings.4. MS Tuning Issues: The mass spectrometer is not properly tuned. | 1. Optimize Derivatization: Ensure anhydrous conditions and optimize reaction time and temperature. Consider using a more stable derivative like tert-butyldimethylsilyl (t-BDMS) ethers instead of trimethylsilyl (B98337) (TMS) ethers, as t-BDMS derivatives are more resistant to moisture.[2]2. Analyze Samples Promptly: Analyze derivatized samples as soon as possible.3. Check Injector: Perform a leak check and ensure the injector temperature is appropriate for the derivatives.4. Tune the MS: Regularly tune the mass spectrometer according to the manufacturer's recommendations. |
| Peak Tailing or Broadening | 1. Active Sites in the GC System: The liner, column, or other components have active sites that interact with the analyte.2. Column Contamination: Buildup of non-volatile material at the head of the column. | 1. Use a Deactivated Liner and Column: Ensure that the injector liner and GC column are properly deactivated.2. Perform Column Maintenance: Trim the first few centimeters of the column or bake it out at a high temperature to remove contaminants. |
| Interference from Other Compounds | Co-eluting peaks from the sample matrix. | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method, such as a combination of liquid-liquid extraction and solid-phase extraction.2. Optimize GC Temperature Program: Adjust the temperature ramp to improve the separation of TXB2 from interfering peaks.3. Use High-Resolution Mass Spectrometry: High-resolution MS can help to distinguish between TXB2 and co-eluting compounds with the same nominal mass. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Separation of Thromboxane B2 Anomers
This protocol is based on the method described for the separation of the 11-hydroxy anomers of TXB2.[1]
1. Sample Preparation:
-
For biological samples, perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Acidify the sample to approximately pH 3 with a dilute acid (e.g., formic acid) before loading onto the equilibrated SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol (B129727) in water) to remove polar impurities.
-
Elute the TXB2 with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector (monitoring at ~200-210 nm) or coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Gradient Program: A linear gradient from a lower to a higher concentration of acetonitrile. The exact gradient will need to be optimized for the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Start with a lower temperature (e.g., 4°C or 0°C) to achieve baseline separation of the anomers.[1] The temperature can be gradually increased to find the optimal balance between resolution and analysis time.
4. Data Analysis:
-
Identify the two anomer peaks based on their retention times.
-
Quantify the peaks by integrating their areas.
Protocol 2: GC-MS Analysis of Thromboxane B2
This protocol outlines the general steps for the analysis of TXB2 by GC-MS, which requires derivatization.
1. Sample Preparation and Extraction:
-
Follow the sample preparation and SPE procedure as described in Protocol 1.
2. Derivatization:
-
After evaporation of the SPE eluate, the dried residue must be derivatized to make TXB2 volatile for GC analysis.
-
Step 1: Methoximation: To protect the ketone group, react the sample with methoxyamine hydrochloride in pyridine.
-
Step 2: Esterification: Convert the carboxylic acid group to an ester, for example, a pentafluorobenzyl (PFB) ester using PFB bromide.
-
Step 3: Silylation: Derivatize the hydroxyl groups to trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) ethers. t-BDMS ethers are generally more stable.[2]
3. GC-MS System and Column:
-
GC-MS System: A standard GC-MS system with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
4. GC-MS Conditions:
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient starting at a lower temperature to focus the analytes on the column, followed by a ramp to a higher temperature to elute the derivatized TXB2.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification.
Data Presentation
Table 1: HPLC Parameters for TXB2 Anomer Separation
| Parameter | Recommended Condition | Purpose |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and selectivity for lipids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | Linear gradient of Mobile Phase B | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temperature | 0 - 10 °C | To slow anomer interconversion and improve resolution.[1] |
| Detection | UV at 200-210 nm or Mass Spectrometry | For detection and quantification of TXB2. |
Table 2: GC-MS Derivatization Reagents for TXB2 Analysis
| Derivatization Step | Reagent | Target Functional Group |
| Methoximation | Methoxyamine hydrochloride in pyridine | Ketone |
| Esterification | Pentafluorobenzyl (PFB) bromide | Carboxylic acid |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl groups |
Visualizations
Caption: Thromboxane A2 biosynthesis and signaling pathway.
Caption: Experimental workflow for TXB2 isomer analysis.
References
- 1. Reversed-phase high-performance liquid chromatographic method for the determination of the 11-hydroxythromboxane B2 anomers equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
stability testing of 11-Dehydro-2,3-dinor thromboxane B2-d9 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the stock solution of 11-Dehydro-2,3-dinor thromboxane B2-d9?
A1: The stock solution of this compound, typically supplied in methyl acetate, should be stored at -20°C. Under these conditions, the product is stable for at least two years.
Q2: What solvents can I use to prepare working solutions of this compound?
A2: this compound is soluble in a variety of organic solvents and aqueous buffers. The table below summarizes the solubility in common laboratory solvents. It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Q3: How stable is this compound in working solutions?
Q4: What are the potential degradation pathways for this compound?
A4: Specific degradation pathways for this compound in solution have not been extensively characterized in the available literature. However, molecules with similar functional groups (esters, allylic alcohols) can be susceptible to hydrolysis under acidic or basic conditions and oxidation. To mitigate these risks, it is advisable to use high-purity solvents and maintain solutions at a neutral pH whenever possible.
Q5: Can I use this compound in aqueous buffers like PBS?
A5: Yes, this compound is soluble in PBS (pH 7.2). However, for long-term storage, it is recommended to keep the compound in an organic solvent at -20°C. Aqueous solutions should be prepared fresh and used promptly to avoid potential hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results | Degradation of the compound in the working solution. | Prepare fresh working solutions for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. Minimize freeze-thaw cycles of the stock solution. |
| Inaccurate pipetting of the viscous stock solution. | Allow the stock solution to equilibrate to room temperature before use. Use positive displacement pipettes or rinse the pipette tip with the dilution solvent. | |
| Low signal or loss of activity in bioassays | The compound has degraded due to improper storage or handling. | Verify the storage conditions of the stock solution (-20°C). Prepare fresh dilutions from a new aliquot of the stock solution. |
| The compound has low solubility in the assay buffer. | Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay system. If necessary, use a co-solvent, but validate its effect on the assay. | |
| Unexpected peaks in analytical chromatography (e.g., LC-MS) | Presence of degradation products. | Prepare a fresh sample from the stock solution and re-analyze. If the issue persists, consider potential degradation during sample preparation or analysis. Use of an antioxidant in the mobile phase could be explored if oxidation is suspected. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to check for contaminants. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL |
| Ethanol | ~100 mg/mL |
| Methyl Acetate | ~1 mg/mL |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~100 µg/mL |
Table 2: Long-term Stability of Related Thromboxane Metabolites in Biological Matrices
| Compound | Matrix | Storage Temperature | Duration | Finding |
| 11-dehydro-thromboxane B2 | Urine | -40°C | Up to 10 years | Stable |
| 11-dehydro-thromboxane B2 | Urine | -40°C | 10 freeze-thaw cycles | Stable |
| Thromboxane B2 | Serum | -40°C | Up to 10 years | Stable |
Experimental Protocols
Protocol 1: Preparation of Working Solutions
-
Equilibration: Allow the vial of this compound stock solution (in methyl acetate) to warm to room temperature.
-
Dilution: Using a calibrated microsyringe or positive displacement pipette, transfer the desired volume of the stock solution into a clean glass vial.
-
Solvent Addition: Add the appropriate volume of the desired solvent (e.g., ethanol, DMSO, PBS) to achieve the target concentration.
-
Mixing: Vortex the solution gently until it is completely homogenous.
-
Usage: Use the freshly prepared working solution immediately for your experiments.
Protocol 2: General Guidelines for Handling Thromboxane Analogs
-
Avoid Contamination: Use clean glassware and high-purity solvents to prevent the introduction of contaminants that could catalyze degradation.
-
Minimize Exposure to Air and Light: Store stock solutions and, if necessary, working solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light-induced degradation.
-
Control pH: If working with aqueous solutions, maintain a neutral pH to minimize the risk of acid or base-catalyzed hydrolysis.
-
Temperature Control: Keep solutions on ice during experimental procedures whenever possible to slow down potential degradation.
Visualizations
Caption: Recommended workflow for handling and preparing this compound solutions.
Caption: Factors influencing the stability of this compound in solution.
Technical Support Center: Derivatization of Thromboxane Metabolites for GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls associated with the derivatization of thromboxane (B8750289) metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Problem: Low or No Peak Response for Thromboxane Metabolites
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Thromboxane B2 (TXB2) and its metabolites have multiple functional groups (hydroxyls and a carboxyl group) that require derivatization. Ensure an excess of the derivatizing reagent is used. For silylation, a catalyst like trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating agent (e.g., BSTFA). Extend the reaction time or increase the temperature, but be cautious of potential degradation.[1] |
| Derivative Instability | Trimethylsilyl (TMS) ether derivatives can be sensitive to moisture.[2] Ensure all solvents and glassware are anhydrous. Analyze samples as soon as possible after derivatization. For improved stability, consider using tert-butyldimethylsilyl (t-BDMS) ether derivatives, which are more resistant to hydrolysis.[2] |
| Sample Degradation Prior to Derivatization | Thromboxane A2 is highly unstable and rapidly hydrolyzes to the more stable but still sensitive Thromboxane B2. Process samples quickly and keep them on ice. For long-term storage, freeze samples at -40°C or lower.[3] |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte in the MS source.[4] Optimize the sample cleanup procedure (e.g., solid-phase extraction) to remove interfering substances. The use of a deuterated internal standard can help to compensate for matrix effects. |
| Adsorption in the GC System | Active sites in the GC inlet liner or the column can adsorb the derivatized analytes, leading to poor peak shape and low response. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Periodically bake out the column and replace the liner and septum. |
Problem: Multiple or Broad Peaks for a Single Analyte
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Derivatization | Partial derivatization of the multiple functional groups on thromboxane metabolites will result in multiple peaks corresponding to the different derivatives. Review and optimize the derivatization protocol as described above. |
| Formation of Isomers | The methoximation of the ketone group in some thromboxane metabolites can result in the formation of syn- and anti-isomers, which may be separated by the GC column, leading to two peaks. This is a known phenomenon and can often be addressed by ensuring consistent derivatization conditions and integrating both peaks for quantification. |
| Tautomerization | Methoximation prior to silylation is crucial to prevent tautomerization of keto-groups, which can lead to the formation of multiple silylated derivatives.[5] |
| Column Overload | Injecting too much of the sample can lead to broad, fronting, or tailing peaks. Dilute the sample or reduce the injection volume. |
| Poor Chromatography | Suboptimal GC conditions (e.g., incorrect temperature program, carrier gas flow rate) can lead to poor peak shape. Optimize the GC method for the specific thromboxane metabolite derivatives being analyzed. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for thromboxane metabolites?
A1: The choice of derivatization reagent depends on the specific requirements of the analysis.
-
Trimethylsilyl (TMS) derivatives , often formed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a TMCS catalyst, are common. However, they can be sensitive to moisture.[2]
-
tert-Butyldimethylsilyl (t-BDMS) derivatives offer greater hydrolytic stability and can provide more abundant high-mass ions in the mass spectrum, which is advantageous for quantification.[2]
-
Pentafluorobenzyl (PFB) esters are often used for the carboxyl group, especially when high sensitivity is required using electron capture negative ionization (ECNI) MS.
A two-step derivatization is often employed: methoximation to protect ketone groups, followed by silylation of hydroxyl and carboxyl groups.
Q2: How can I be sure my derivatization reaction has gone to completion?
A2: To ensure complete derivatization, you can:
-
Analyze a standard of the thromboxane metabolite at different reaction times and temperatures to determine the optimal conditions.
-
Monitor the disappearance of the peak corresponding to the underivatized or partially derivatized metabolite.
-
Examine the mass spectrum for the expected molecular ion and fragment ions of the fully derivatized compound. The presence of ions corresponding to the loss of fewer silyl (B83357) groups than expected can indicate incomplete derivatization.
Q3: What are the key steps to prevent the degradation of my samples and their derivatives?
A3: To prevent degradation:
-
Sample Handling: Process biological samples (e.g., plasma, urine) quickly and at low temperatures to minimize enzymatic activity. The use of inhibitors during sample collection can also be beneficial.
-
Storage: Store underivatized samples at -40°C or below.
-
Anhydrous Conditions: Use dry solvents and reagents for the derivatization, as moisture can hydrolyze the silyl derivatives.[2]
-
Prompt Analysis: Analyze the derivatized samples by GC-MS as soon as possible, as the derivatives can degrade over time, even when stored under anhydrous conditions.
Q4: What is the purpose of the methoximation step?
A4: The methoximation step, using a reagent like methoxyamine hydrochloride, is performed before silylation to convert any ketone functional groups on the thromboxane metabolite into their methoxime derivatives. This is important for two main reasons:
-
Preventing Tautomerization: It prevents the keto-enol tautomerism, which could otherwise lead to the formation of multiple silylation products and, consequently, multiple peaks in the chromatogram for a single analyte.[5]
-
Improving Stability: It stabilizes the molecule and prevents potential degradation during the subsequent high-temperature GC analysis.
Experimental Protocols
Detailed Protocol: Two-Step Derivatization of Thromboxane B2 for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
1. Sample Preparation and Extraction:
-
To 1 mL of plasma or urine, add an appropriate deuterated internal standard (e.g., Thromboxane B2-d4).
-
Perform a solid-phase extraction (SPE) to isolate the thromboxane metabolites from the biological matrix. A C18 SPE cartridge is commonly used.
-
Elute the metabolites from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen.
2. Methoximation:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Cool the vial to room temperature.
3. Silylation:
-
Add 50 µL of a silylating reagent such as BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizations
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling cascade leading to platelet activation.
Derivatization Workflow for Thromboxane Metabolites
Caption: Two-step derivatization workflow for GC-MS analysis.
Troubleshooting Logic Flow
Caption: Logical flow for troubleshooting poor GC-MS results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of quantitative analysis of plasma thromboxane B2 by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic fragmentation of thromboxane B2 in thermospray high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
refinement of sample collection and storage for thromboxane analysis
Welcome to the Technical Support Center for Thromboxane (B8750289) Analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the accurate measurement of thromboxane.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during sample collection and storage for thromboxane analysis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between measuring thromboxane in serum versus plasma?
A1: Measuring serum thromboxane B2 (sTXB2) is a validated method to assess platelet cyclooxygenase-1 (COX-1) activity and the pharmacodynamics of low-dose aspirin (B1665792).[1][2] In this method, whole blood is collected without anticoagulants and allowed to clot, which triggers platelets to produce TXA2, which is then converted to its stable metabolite, TXB2.[3][4] Plasma measurements, on the other hand, are intended to reflect the circulating levels of thromboxane. However, this is challenging because platelets can be easily activated during the blood draw and sample processing, leading to artificially high levels.[5][6] Therefore, plasma samples require special handling with anticoagulants and COX inhibitors to prevent ex-vivo platelet activation.[5][7]
Q2: Which anticoagulant should I use for collecting plasma samples?
A2: The choice of anticoagulant is a critical pre-analytical variable.[8][9] Studies have shown that collecting blood in EDTA vials can lead to a slight reduction in TXB2 concentration over time, whereas samples collected in 3.2% sodium citrate (B86180) can show a dramatic increase in TXB2 if not processed immediately due to ongoing platelet activation.[5][6][10] Trisodium citrate has been shown to not significantly affect TXB2 and 11-dehydro-thromboxane B2 (11-dTxB2) concentrations when compared to serum values.[8][9] For plasma samples, it is crucial to also add a COX inhibitor like indomethacin (B1671933) to prevent new thromboxane formation after collection.[5][7]
Q3: How soon after collection do I need to process my blood samples?
A3: This depends on the sample type and storage conditions.
-
For serum TXB2: The standard protocol requires immediate incubation of non-anticoagulated blood at 37°C for one hour to allow for clotting and maximum TXB2 production, followed by centrifugation to separate the serum.[1][3] However, recent studies show that clotted blood samples can be stored at 4°C for up to 48 hours before centrifugation without significantly affecting sTXB2 levels.[1][4]
-
For plasma TXB2: It is critical to process samples as quickly as possible to minimize platelet activation.[5][6] If samples collected in citrate vials are left at room temperature, TXB2 levels can increase by up to 400% within 120 minutes.[5][6][10] Therefore, centrifugation should occur immediately after collection.
-
For plasma with inhibitors: The addition of a COX inhibitor like indomethacin reduces, but does not eliminate, the ex-vivo formation of TXB2 in citrate tubes.[5][6] Even with inhibitors, prompt processing is highly recommended.
Q4: What is the best way to store samples for long-term analysis?
A4: For long-term storage, serum or plasma samples should be rapidly frozen and stored at -80°C.[7] Studies on serum TXB2 have shown that it is stable for up to 10 years when stored at -40°C.[1][3][4] After 15 years of storage at this temperature, a significant decrease in TXB2 levels was observed.[1][4] For urinary metabolites like 11-dehydro-TXB2, samples are stable for up to 6 days at 4°C or even room temperature (25°C), but for long-term storage, freezing is the standard practice.[11]
Troubleshooting Common Issues
Problem 1: My plasma thromboxane levels are unexpectedly high and show high variability.
-
Potential Cause: In-vitro platelet activation during sample collection or handling. The venipuncture itself can cause endothelial injury and activate platelets.[5][6]
-
Solution:
-
Improve Phlebotomy Technique: Ensure a clean and swift venipuncture to minimize tissue factor release and platelet activation.[12] Avoid prolonged tourniquet application.[13]
-
Use a COX Inhibitor: Immediately after blood collection, add a cyclooxygenase inhibitor such as indomethacin (e.g., to a final concentration of 10-15 µM) to the collection tube to prevent ex-vivo TXA2 synthesis.[5][7]
-
Immediate Processing: Centrifuge the blood sample immediately after collection at a low temperature (e.g., 4°C) to separate the plasma.[5]
-
Anticoagulant Choice: Consider using EDTA, as it has been shown to result in less ex-vivo TXB2 formation compared to citrate when processing is delayed.[5][6]
-
Problem 2: My thromboxane results are lower than expected.
-
Potential Cause 1: Sample degradation due to improper storage.
-
Solution: Ensure samples are stored correctly. Serum TXB2 is stable for up to 10 years at -40°C, but levels can decrease significantly after longer periods.[1][4] Avoid multiple freeze-thaw cycles.[14]
-
Potential Cause 2: For urinary thromboxane, inefficient extraction from the urine matrix.
-
Solution: Optimize your solid-phase extraction (SPE) protocol. Methods have been successfully adapted for smaller urine volumes (down to 1 mL) using C18 columns, ensuring good recovery.[15]
-
Potential Cause 3: The patient may be on medication that inhibits platelet function, such as aspirin.[2][16]
-
Solution: Review patient history and medication records. Measuring urinary metabolites of thromboxane can be used to assess the efficacy of aspirin therapy.[2]
Quantitative Data Summary
Table 1: Stability of Thromboxane B2 (TXB2) in Blood Samples
| Sample Type | Anticoagulant/Condition | Storage Time | Storage Temperature | Change in TXB2 Concentration | Reference |
| Plasma | 3.2% Sodium Citrate | 120 minutes | Room Temperature | ~400% Increase | [5][6][10] |
| Plasma | 3.2% Sodium Citrate + Indomethacin | 120 minutes | Room Temperature | ~200% Increase | [5][6][10] |
| Plasma | EDTA | 120 minutes | Room Temperature | ~10% Decrease | [5][6] |
| Clotted Whole Blood (for Serum) | None | Up to 48 hours | 4°C | Stable (no significant change) | [1][4] |
| Serum (Frozen) | None | Up to 10 years | -40°C | Stable (median 101% of reference) | [1][3][4] |
| Serum (Frozen) | None | 15 years | -40°C | Significant Decrease (median 87% of reference) | [1][4] |
Table 2: Stability of Urinary 11-dehydro-TXB2
| Storage Time | Storage Temperature | Stability | Reference |
| Up to 6 days | 4°C | Stable and highly correlated with frozen samples | [11] |
| Up to 6 days | 25°C | Stable and highly correlated with frozen samples | [11] |
Experimental Protocols
Protocol: Blood Sample Collection and Processing for Plasma Thromboxane B2 Analysis
This protocol is designed to minimize pre-analytical variables and in-vitro platelet activation.
1. Materials:
-
21-gauge needle or appropriate butterfly set.
-
Blood collection tubes containing 3.2% sodium citrate.
-
Indomethacin solution (or other COX inhibitor).
-
Pipettes.
-
Refrigerated centrifuge (4°C).
-
Polypropylene (B1209903) tubes for aliquot storage.
-
Dry ice or -80°C freezer.
2. Procedure:
-
Preparation: Prepare collection tubes by adding indomethacin to a final concentration of 10-15 µM. For example, add 10 µL of a 1000x indomethacin stock solution to a 10 mL collection tube.
-
Venipuncture:
-
Allow the subject to rest for at least 20-30 minutes before blood draw to minimize physiological stress.[13]
-
Apply a tourniquet for the shortest time possible (ideally less than 1 minute).[13]
-
Perform a clean, atraumatic venipuncture. If the first attempt is unsuccessful, use a fresh needle for the next attempt on a different site.[12]
-
It is sometimes recommended to discard the first few mL of blood to avoid contamination with tissue factors from the puncture site.
-
-
Sample Collection:
-
Collect blood directly into the prepared citrate tube containing indomethacin.
-
Ensure the tube is filled to the correct volume to maintain the 9:1 blood-to-anticoagulant ratio.[17]
-
Immediately after collection, gently invert the tube 5-10 times to ensure proper mixing of blood with the anticoagulant and inhibitor.[18] Do not shake.[19]
-
-
Centrifugation:
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma into labeled polypropylene cryovials.
-
Immediately snap-freeze the aliquots on dry ice or in a -80°C freezer.
-
Store samples at -80°C until analysis.[7] Avoid repeated freeze-thaw cycles.[14]
-
Visualizations
Platelet Activation and Thromboxane A2 Signaling Pathway
This diagram illustrates the pathway of thromboxane A2 (TXA2) synthesis in activated platelets and its subsequent signaling.
Caption: Thromboxane A2 (TXA2) synthesis and signaling pathway in platelets.
Experimental Workflow for Blood Sample Collection
This workflow provides a logical overview of the key steps for proper sample collection and processing to ensure accurate thromboxane analysis.
Caption: Recommended workflow for blood collection and processing for plasma TXB2 analysis.
References
- 1. Stability of the thromboxane B2 biomarker of low-dose aspirin pharmacodynamics in human whole blood and in long-term stored serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of thromboxane in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. The effect of selected pre-analytical phase variables on plasma thromboxane A₂ measurements in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eclinpath.com [eclinpath.com]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 16. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pre-Analytical Variables [practical-haemostasis.com]
- 18. researchgate.net [researchgate.net]
- 19. medicine.uams.edu [medicine.uams.edu]
- 20. researchgate.net [researchgate.net]
Addressing Variability in 11-dehydro-2,3-dinor Thromboxane B2 Measurements: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-dehydro-2,3-dinor thromboxane (B8750289) B2 (11-dhTxB2) measurements. Variability in these measurements can be a significant challenge, and this resource aims to provide clear and actionable guidance to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro-thromboxane B2, and why is it measured?
A1: 11-dehydro-thromboxane B2 (11-dhTxB2) is a stable urinary metabolite of thromboxane A2 (TxA2).[1][2][3] TxA2 is a potent mediator of platelet activation and aggregation, as well as a vasoconstrictor.[1][2] However, TxA2 has a very short half-life in plasma, making its direct measurement impractical.[1][4] 11-dhTxB2, being a downstream, stable metabolite, provides a reliable and time-integrated index of in vivo TxA2 production and platelet activation.[1][3][5] Its measurement is crucial in cardiovascular research, particularly for assessing platelet activity and the efficacy of antiplatelet therapies like aspirin (B1665792).[2][6]
Q2: What are the common methods for measuring 11-dhTxB2?
A2: The most common methods for quantifying 11-dhTxB2 are competitive enzyme-linked immunosorbent assays (ELISA) and mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][4][7]
-
ELISA: This is a widely used method due to its relative ease of use and high throughput. It involves a competitive binding reaction between the 11-dhTxB2 in the sample and a labeled 11-dhTxB2 conjugate for a limited number of antibody binding sites.[1]
-
LC-MS/MS and GC-MS: These methods offer high selectivity and sensitivity and are often considered the gold standard for quantification.[4][7] They involve chromatographic separation of the analyte followed by mass spectrometric detection.[4][7]
Q3: Why is it important to normalize 11-dhTxB2 measurements to creatinine (B1669602) in urine?
A3: Urinary concentrations of analytes can vary significantly due to fluctuations in fluid intake and urine output. Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate. Normalizing 11-dhTxB2 levels to urinary creatinine concentration (expressed as pg/mg creatinine) corrects for variations in urine dilution, allowing for more accurate and comparable results between samples and individuals.[7][8]
Q4: What are the expected ranges for urinary 11-dhTxB2 in healthy individuals?
A4: The concentration of 11-dhTxB2 in urine can vary among healthy individuals. However, some established reference ranges are available. It's important to note that these values can be method-dependent.
| Population | Mean Concentration (pg/mg creatinine) | Method | Reference |
| Healthy Adults (n=13) | 635 +/- 427 | LC-MS/MS | [7] |
| Healthy Volunteers | 792 +/- 119 | GC-MS | [9] |
| Healthy Subjects | 0.9-1.8 pg/ml (plasma) | GC/NICI-MS | [5][10] |
A commonly used upper normal limit for aspirin-naive healthy subjects is 2500 pg/mg creatinine.[11] Another source suggests a reference range of ≤1500 pg/mg creatinine.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the measurement of 11-dhTxB2.
Issue 1: High Inter-Assay or Intra-Assay Variability
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure strict adherence to standardized protocols for sample collection, processing, and storage. Avoid prolonged exposure of samples to room temperature. |
| Pipetting Errors | Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes are dispensed. |
| Improper Plate Washing (ELISA) | Ensure thorough and consistent washing of ELISA plates to remove unbound reagents. Check for clogged washer nozzles. |
| Temperature Fluctuations | Maintain a consistent incubation temperature as specified in the assay protocol. Avoid placing incubators in areas with significant temperature drafts. |
| Reagent Preparation Errors | Prepare all reagents, including standards and controls, fresh for each assay according to the manufacturer's instructions. Ensure complete dissolution of lyophilized reagents. |
Issue 2: Unexpectedly High or Low 11-dhTxB2 Levels
| Potential Cause | Troubleshooting Step |
| Ex vivo Platelet Activation | This is a critical factor that can artificially elevate 11-dhTxB2 levels.[5] Minimize sample handling time and process samples promptly after collection. Use appropriate anticoagulants and collection tubes. |
| Non-Platelet Sources of Thromboxane | Approximately 30% of urinary 11-dhTxB2 may originate from extra-platelet sources like monocytes and macrophages, especially in inflammatory conditions.[12] Consider the inflammatory status of the subjects. |
| Sample Stability Issues | 11-dhTxB2 is generally stable in frozen urine.[13] However, repeated freeze-thaw cycles should be avoided. Aliquot samples after the initial processing if multiple analyses are planned. |
| Dietary and Medication Interferences | Ingestion of certain substances like alcohol, green tea extract, and some medications (e.g., NSAIDs, COX-2 inhibitors) can affect test results.[14] It is important to document and consider these factors during data interpretation. |
| Improper Sample Dilution (ELISA) | If sample concentrations are outside the linear range of the standard curve, re-assay the samples using an appropriate dilution factor. |
Issue 3: Poor Standard Curve Performance (ELISA)
| Potential Cause | Troubleshooting Step |
| Incorrect Standard Preparation | Re-prepare the standards carefully, ensuring accurate serial dilutions. Use calibrated pipettes and fresh diluent. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures. |
| Contamination of Reagents | Use sterile pipette tips for each reagent to avoid cross-contamination. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Reader Malfunction | Verify the microplate reader settings (e.g., wavelength) and ensure it is functioning correctly. |
Experimental Protocols
1. Urine Sample Collection and Processing for 11-dhTxB2 Measurement
This protocol is a generalized guideline. Always refer to the specific instructions provided with your assay kit.
-
Collection: Collect a random urine sample in a clean container.
-
Preservation: If not tested immediately, a urinary preservative should be added within 24 hours.[1]
-
Storage:
-
Preparation for Assay:
-
Thaw frozen samples on ice.
-
Centrifuge the samples at approximately 1000 x g for 15 minutes to remove any particulate matter.[1]
-
Use the supernatant for the assay.
-
2. Competitive ELISA Workflow for Urinary 11-dhTxB2
This is a representative workflow. Specific volumes and incubation times will vary by kit manufacturer.
Caption: A generalized workflow for a competitive ELISA of 11-dhTxB2.
3. LC-MS/MS Sample Preparation Workflow (Solid Phase Extraction)
This workflow is based on a published method for urinary 11-dhTxB2.[7][15]
Caption: A typical solid-phase extraction workflow for LC-MS/MS analysis.
Signaling Pathway
Thromboxane A2 Biosynthesis and Metabolism
This diagram illustrates the pathway from arachidonic acid to the urinary excretion of 11-dhTxB2.
Caption: The biosynthesis and metabolism of Thromboxane A2.
References
- 1. haemochrom.de [haemochrom.de]
- 2. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 9. Paired analysis of urinary thromboxane B2 metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. labcorp.com [labcorp.com]
- 13. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 14. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 15. celerion.com [celerion.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for 11-dehydro-2,3-dinor thromboxane B2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 11-dehydro-2,3-dinor thromboxane (B8750289) B2, a critical biomarker of in vivo thromboxane A2 production. Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its measurement is crucial in cardiovascular and drug development research. Due to the instability of thromboxane A2, its metabolites, such as 11-dehydro-2,3-dinor thromboxane B2 and its precursor 11-dehydro-thromboxane B2, are measured in biological fluids like urine and plasma.[1][2][3]
This document outlines the performance of a validated LC-MS/MS method and compares it with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). The information presented is supported by experimental data from published literature, providing researchers with the necessary details to evaluate and implement these assays.
Performance Comparison of Analytical Methods
The choice of an analytical method for 11-dehydro-2,3-dinor thromboxane B2 quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.[4][5]
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL[6] | Typically in the low pg/mL range | ~34 pg/mL[2] |
| Linearity Range | 25.0 - 2500 pg/mL[6] | 50 pg - 10 ng/tube[4] | 15.6 - 2000 pg/mL |
| Precision (CV%) | Intra-day: <10%, Inter-day: <10%[5] | Inter-assay: 1.3%[7] | Intra-assay: 3%, Inter-assay: 13.8%[3] |
| Accuracy (% Recovery) | 91.0 - 96.0%[6] | 84.6 ± 2.5%[7] | 83% (extraction recovery)[3] |
| Specificity | High (mass-based detection) | High (mass-based detection) | Potential for cross-reactivity |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are the experimental protocols for the key validation experiments for an LC-MS/MS assay for 11-dehydro-2,3-dinor thromboxane B2 (using 11-dehydro-thromboxane B2 as a well-documented proxy).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of urine sample, add 50 µL of an isotope-labeled internal standard (e.g., 11-dehydro-thromboxane B2-d4). Acidify the sample by adding 1.0 N Hydrochloric acid (HCl) and incubate for 30 minutes.[6]
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE plate with methanol (B129727) followed by a mixture of methanol and HCl.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.[6]
-
Washing:
-
Wash the sorbent with a mixture of HCl, water, and methanol to remove hydrophilic interferences.[6]
-
Wash the sorbent with water to remove further impurities.[6]
-
Apply an acetate (B1210297) buffer (pH 6.0) to ionize the analyte.[6]
-
Perform sequential washes with water, methanol, acetonitrile, and dichloromethane (B109758) (DCM) to remove hydrophobic interferences.[6]
-
-
Elution: Elute the analyte using a mixture of DCM and formic acid.[6]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a water/methanol mixture for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Mandatory Visualizations
Thromboxane A2 Signaling Pathway
Caption: Thromboxane A2 signaling pathway leading to platelet activation.
LC-MS/MS Assay Validation Workflow
Caption: Workflow for the validation of an LC-MS/MS bioanalytical method.
References
- 1. celerion.com [celerion.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method using simple solid phase extraction for the rapid gas-chromatographic mass-spectrometric determination of 11-dehydro-thromboxane B2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC/MS/MS quantification of 11-dehydrothromboxane B2 in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Thromboxane B2 Analysis: Focusing on 11-Dehydro-2,3-dinor Thromboxane B2-d9
In the quantitative analysis of thromboxane (B8750289) B2 (TXB2) and its metabolites, particularly by sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comparative overview of 11-Dehydro-2,3-dinor thromboxane B2-d9 and other deuterated internal standards used in the bioanalysis of key thromboxane metabolites.
The measurement of thromboxane A2 (TXA2) production is often assessed by quantifying its more stable, inactive metabolite, TXB2. However, TXB2 levels can be artificially elevated due to platelet activation during blood collection. To circumvent this, researchers often measure downstream enzymatic metabolites of TXB2, such as 11-dehydrothromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2, which are not produced ex vivo and thus provide a more accurate reflection of in vivo TXA2 synthesis. The use of a deuterated internal standard that closely mimics the behavior of the analyte of interest during sample preparation and analysis is paramount for correcting for matrix effects and ensuring analytical precision.
Performance Comparison of Deuterated Internal Standards
Table 1: Performance Characteristics of Deuterated Internal Standards for Thromboxane Metabolite Analysis
| Internal Standard | Analyte | Matrix | Linearity Range | LLOQ | Recovery (%) | Reference |
| Isotope-labeled 11-dehydro-TXB2 | 11-dehydro-TXB2 | Human Urine | 25.0 – 2500 pg/mL | 25.0 pg/mL | 91.0 – 96.0 | [1] |
| Deuterium-labeled 11-dehydro-TXB2 | 11-dehydro-TXB2 | Urine | 50 pg - 10 ng/tube | Not Specified | Not Specified | [2] |
| Thromboxane B2-d4 (d4-TXB2) | Thromboxane B2 | Human Serum | Not Specified | 0.244 ng/mL | Not Specified | [3][4] |
Note: The data presented above is compiled from different studies and is intended for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental methodologies.
Key Considerations for Internal Standard Selection
The ideal internal standard should co-elute with the analyte to experience and correct for the same matrix effects. Deuterated standards are generally considered the gold standard for LC-MS based quantification due to their similar physicochemical properties to the endogenous analyte. The choice between different deuterated standards may depend on commercial availability, cost, and the specific requirements of the analytical method. This compound is specifically designed for the quantification of 11-dehydro-2,3-dinor TXB2, a significant metabolite of TXB2.
Experimental Protocols
The following sections detail a representative experimental protocol for the quantification of thromboxane metabolites using a deuterated internal standard and LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating thromboxane metabolites from biological matrices like urine and plasma.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of the deuterated internal standard solution. Acidify the sample by adding 1.0 N Hydrochloric acid and incubate for 30 minutes. Add methanol (B129727) to the sample.[1]
-
SPE Column Conditioning: Condition a mixed-mode anion exchange SPE plate with a mixture of methanol and hydrochloric acid.[1]
-
Sample Loading: Load the pre-treated sample onto the SPE plate.[1]
-
Washing:
-
To remove hydrophilic interferences, wash the sorbent with a mixture of HCl, water, and methanol.[1]
-
Wash the sorbent with water.[1]
-
To remove hydrophobic interferences, add an acetate (B1210297) buffer (pH 6.0).[1]
-
Sequentially wash with water, methanol, acetonitrile, and dichloromethane (B109758).[1]
-
-
Elution: Elute the analyte and internal standard using dichloromethane with formic acid.[1]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a water/methanol mixture for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
Visualizing Key Processes
To better understand the context and methodologies, the following diagrams illustrate the thromboxane biosynthesis pathway and a typical analytical workflow.
Caption: Thromboxane A2 Biosynthesis Pathway.
Caption: LC-MS/MS Analytical Workflow.
References
- 1. celerion.com [celerion.com]
- 2. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Thromboxane Metabolite Analysis: Comparing ELISA and LC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate measurement of thromboxane (B8750289) metabolites is crucial for understanding platelet activation, assessing cardiovascular risk, and evaluating the efficacy of antiplatelet therapies. Thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction, is highly unstable.[1][2] Consequently, its stable downstream metabolites, primarily thromboxane B2 (TXB2) and 11-dehydrothromboxane B2 (11-dh-TXB2), are measured in biological fluids like urine, plasma, and serum to provide a reliable index of in vivo TXA2 production.[3][4][5]
This guide provides an objective comparison of the two most common analytical methods for quantifying these metabolites: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
The Thromboxane Signaling Pathway
Thromboxane A2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) enzymes and thromboxane A2 synthase.[1][6] It then binds to T-prostanoid (TP) receptors, which are G protein-coupled receptors, initiating a signaling cascade that leads to increased intracellular calcium levels, platelet aggregation, and vasoconstriction.[6][7][8] Due to its short half-life of about 30 seconds, TXA2 is rapidly hydrolyzed to the inactive but more stable TXB2, which is then further metabolized in the liver and excreted in the urine, with 11-dehydrothromboxane B2 being a major urinary metabolite.[1][3]
Comparison of Method Performance
Both ELISA and LC-MS are powerful techniques for the quantification of thromboxane metabolites. The choice between them often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. Studies comparing the two methods have generally found an excellent correlation between them.[9][10]
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Antigen-antibody recognition and colorimetric detection. | Physicochemical separation followed by mass-based detection and fragmentation. |
| Specificity | Dependent on antibody cross-reactivity. Monoclonal antibodies offer higher specificity.[11] Potential for interference from structurally similar molecules.[12] | Very high, based on chromatographic retention time and specific mass-to-charge (m/z) transitions of the parent and fragment ions.[10] |
| Sensitivity (LOD/LLOQ) | Typically in the low pg/mL range. For 11-dh-TXB2, sensitivity can be ~34 pg/mL with a detection limit of ~16 pg/mL.[12] | Can achieve sub-pg/mL to low pg/mL sensitivity. For 11-dh-TXB2, LOD can be as low as 0.01 ng/mL (10 pg/mL).[2] For TXB2, LLOQ can be 0.1 ng/mL.[13] |
| Throughput | High. Well-suited for screening large numbers of samples using 96-well plates.[14] | Lower. Sample analysis is sequential, although automation can improve throughput.[13] |
| Multiplexing | Generally limited to a single analyte per assay. | High. Capable of simultaneously measuring multiple analytes (e.g., TXB2 and other eicosanoids) in a single run.[2][15] |
| Cost | Lower initial equipment cost. Reagent kits can be a significant recurring cost. | High initial equipment cost. Lower per-sample cost for reagents and solvents once established.[13] |
| Development Time | Relatively fast using commercially available kits. | Method development can be complex and time-consuming. |
| Sample Preparation | Can sometimes be used with direct urine/plasma, but often requires solid-phase extraction (SPE) for cleaner samples and better accuracy.[9] | Almost always requires sample preparation, typically SPE, to remove matrix interferences.[2][10][15] |
| Precision (CV%) | Intra-assay CVs are typically <10%, Inter-assay CVs can be <15%.[9] | Intra- and inter-assay CVs are generally excellent, often <10-15%.[2][15] |
Experimental Protocols
Detailed and validated protocols are essential for generating reliable and reproducible data. Below are representative workflows for both ELISA and LC-MS analysis of thromboxane metabolites.
ELISA Protocol for Urinary 11-dehydro-thromboxane B2
This protocol is a generalized workflow based on commercially available competitive ELISA kits.[12][16][17] Researchers should always follow the specific instructions provided with their chosen assay kit.
-
Sample Preparation :
-
Collect urine samples and centrifuge to remove particulate matter.[16]
-
For cleaner results and to remove interfering substances, perform solid-phase extraction (SPE). Acidify the urine sample and pass it through an appropriate SPE column (e.g., C18). Wash the column and elute the metabolites with an organic solvent like methanol (B129727) or ethyl acetate.[9]
-
Evaporate the eluate to dryness and reconstitute the residue in the assay buffer provided with the ELISA kit.
-
-
ELISA Procedure :
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated thromboxane metabolite (tracer) to each well. This will compete with the metabolite in the sample for binding to the primary antibody.
-
Incubate the plate, typically for 1-2 hours at 37°C or overnight at 4°C.[12][16]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, producing a color change.
-
Incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.[16]
-
Add a stop solution to halt the reaction.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the thromboxane metabolite in the sample.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of the thromboxane metabolite in the samples by interpolating their absorbance values from the standard curve.
-
Normalize urine concentrations to creatinine (B1669602) levels to account for variations in urine dilution.[3][10]
-
References
- 1. The Role and Regulation of Thromboxane A2 Signaling in Cancer-Trojan Horses and Misdirection | MDPI [mdpi.com]
- 2. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 8. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring thromboxane in body fluids: a specific ELISA for 11-dehydrothromboxane B2 using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. agilent.com [agilent.com]
- 15. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. mybiosource.com [mybiosource.com]
Performance of 11-Dehydro-2,3-dinor Thromboxane B2-d9 and its Alternatives in Bioanalytical Applications
For Immediate Release
This guide provides a comparative overview of the performance characteristics of 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9, a deuterated internal standard, and its alternatives for the quantitative analysis of thromboxane metabolites in various biological matrices. This information is crucial for researchers, scientists, and drug development professionals engaged in studies where precise measurement of thromboxane A2 (TXA2) biosynthesis is a key indicator of platelet activation and eicosanoid-mediated signaling.
Thromboxane A2 is a potent but unstable signaling molecule. Its in vivo production is therefore assessed by measuring its more stable downstream metabolites, primarily 11-dehydrothromboxane B2 (11-dehydro-TXB2) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2)[1][2]. Accurate quantification of these metabolites by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the use of stable isotope-labeled internal standards (SIL-ISs) to correct for variability during sample preparation and analysis[3]. Deuterated standards, such as 11-Dehydro-2,3-dinor thromboxane B2-d9, are considered the gold standard for such applications.
Comparative Performance of Deuterated Internal Standards
While specific head-to-head comparative studies detailing the performance of this compound against other deuterated standards in various matrices are limited in publicly available literature, we can compile and compare reported performance data for several commonly used deuterated thromboxane metabolite standards. The ideal internal standard should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization response, thereby providing the most accurate correction.
Table 1: Performance Characteristics of Deuterated Thromboxane Internal Standards in Urine
| Parameter | 11-Dehydro-TXB2-d4 (or similar deuterated analogue) | 2,3-dinor-TXB2-d4 |
| Recovery | 91.0 - 96.0%[4] | Data not available |
| Linearity | Good linear response over 50 pg - 10 ng per tube[5] | Data not available |
| Precision | Not explicitly stated for the internal standard, but the overall method is described as "accurate and selective"[5] | Data not available |
| Matrix Effect | Not explicitly stated, but the use of a deuterated standard is intended to compensate for this[3] | Data not available |
| Method | LC-MS/MS[4][5] | GC-MS/MS[2] |
Table 2: Performance Characteristics of Deuterated Thromboxane Internal Standards in Serum/Plasma
| Parameter | Thromboxane B2-d4 | 11-dehydro-TXB2 (tetradeuterated) |
| Recovery | Data not available | Data not available |
| Precision | Intra- and inter-assay imprecision < 10%[6] | Plasma concentrations in healthy volunteers ranged from 0.8-2.5 pg/ml, suggesting good sensitivity of the method[7] |
| Accuracy | Method described as "accurate"[6] | Method described as enabling "selective determination"[7] |
| Matrix Effect | Not explicitly stated, but the use of a deuterated standard is intended to compensate for this[3] | Not explicitly stated, but the use of a deuterated standard is intended to compensate for this[3] |
| Method | LC-MS/MS[6] | GC-MS/MS[7] |
Experimental Methodologies
The successful application of these internal standards is intrinsically linked to the robustness of the analytical method. Below are summaries of typical experimental protocols for the analysis of thromboxane metabolites in biological matrices.
Protocol 1: Quantification of 11-dehydro-TXB2 in Human Urine by LC-MS/MS
This method utilizes an isotope-labeled internal standard for the sensitive and selective quantification of 11-dehydro-TXB2.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 50 µL of the isotope-labeled internal standard solution.
-
Acidify the sample with 1.0 N HCl and incubate for 30 minutes.
-
Add methanol (B129727) to the sample.
-
Condition a mixed-mode anion exchange SPE plate with a mixture of methanol and HCl.
-
Load the sample onto the SPE plate.
-
Wash the sorbent with a mixture of HCl/water/methanol to remove hydrophilic interferences.
-
Wash the sorbent with water to remove hydrophobic interferences.
-
Elute the analyte and internal standard using a solution of dichloromethane (B109758) and formic acid.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a water/methanol mixture for LC-MS/MS analysis.[4]
2. LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Water/Acetic Acid (75:25 v/v)
-
Mobile Phase B: Methanol/Acetonitrile (60:40 v/v)
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 20 µL
-
MS System: SCIEX Triple Quad 5500 or 6500
-
Ionization: APCI, Negative mode
-
MRM Transitions:
-
11-dehydro-TXB2: m/z 367.0 -> 161.0
-
11-dehydro-TXB2-IS: m/z 371.0 -> 309.0[4]
-
Protocol 2: Simultaneous Measurement of Thromboxane B2 in Serum by LC-MS/MS
This protocol is designed for the simultaneous quantification of thromboxane B2 (the immediate, inactive metabolite of TXA2) in serum.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a serum sample, add deuterated internal standards (e.g., d4-TXB2).
-
Perform solid-phase extraction using a C18 cartridge.
2. LC-MS/MS Conditions
-
Column: Reversed-phase C18 column
-
Ionization: Negative ion electrospray ionization (ESI)
-
MS System: Tandem mass spectrometer[6]
Visualizing the Thromboxane Signaling Pathway and Analytical Workflow
To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated.
Caption: Thromboxane A2 biosynthesis and signaling pathway.
Caption: General experimental workflow for thromboxane metabolite analysis.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of thromboxane metabolites in biological matrices. While specific performance data for this compound in plasma and serum are not extensively detailed in the reviewed literature, the available data for similar deuterated standards, such as 11-dehydro-TXB2-d4 and TXB2-d4, demonstrate excellent recovery, precision, and accuracy in urine and serum. The provided experimental protocols offer a robust framework for the reliable measurement of these critical biomarkers. Researchers should meticulously validate their methods for the specific matrix and analyte-internal standard pair to ensure the highest quality data for their studies.
References
- 1. [11-Dehydro-TXB2 and 2,3-dinor-TXB2 as new parameters of TXA2 generation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the major urinary thromboxane metabolites, 2,3-dinorthromboxane B2 and 11-dehydrothromboxane B2, by gas chromatography-mass spectrometry and gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. celerion.com [celerion.com]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Thromboxane B2 vs. Its Metabolites: A Comparative Analysis for Biomarker Selection
For researchers, scientists, and drug development professionals, the accurate measurement of in vivo thromboxane (B8750289) A2 (TXA2) production is a critical aspect of cardiovascular and inflammatory disease research, as well as in monitoring the efficacy of antiplatelet therapies. Due to the extremely short half-life of the biologically active TXA2, direct measurement is not feasible. Consequently, its stable, inactive hydration product, thromboxane B2 (TXB2), and its downstream metabolites have become the primary targets for quantification. This guide provides a comprehensive comparison of TXB2 and its major urinary metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), as biomarkers of TXA2 biosynthesis.
This analysis delves into the critical parameters of each biomarker, including their biochemical origins, stability, and clinical utility. Detailed experimental protocols for their measurement are provided to support researchers in selecting the most appropriate biomarker and methodology for their specific research needs.
Biochemical Pathway of Thromboxane A2 Metabolism
The enzymatic cascade originating from arachidonic acid leads to the production of the potent platelet activator and vasoconstrictor, TXA2. Its rapid hydrolysis and subsequent metabolism result in a series of more stable compounds that can be measured in biological fluids.
Caption: Thromboxane A2 Synthesis and Metabolism.
Comparative Data of Thromboxane B2 and 11-dehydro-thromboxane B2
The choice between measuring serum/plasma TXB2 and urinary 11-dehydro-TXB2 depends on the specific research question, the desired window of measurement, and the practicalities of sample collection and handling. The following table summarizes key comparative data for these biomarkers.
| Feature | Thromboxane B2 (TXB2) | 11-dehydro-thromboxane B2 (11-dehydro-TXB2) |
| Biological Matrix | Serum, Plasma | Urine, Plasma |
| Half-life | Approximately 5-7 minutes in circulation[1]. | Longer half-life in circulation, approximately 45 minutes to 1 hour[2][3]. |
| What it Reflects | Primarily reflects platelet activation capacity, especially in ex vivo stimulated samples (serum). Plasma levels can be confounded by ex vivo platelet activation during blood draw[2][3]. | Reflects systemic, in vivo TXA2 production over a period of hours, providing a time-integrated measure of platelet activation[4]. |
| Stability | Prone to artificial elevation in serum and plasma due to ex vivo platelet activation during sample collection and handling[2][3]. Stable in frozen serum for up to 10 years. | Considered a more reliable index of in vivo TXA2 formation as it is less affected by ex vivo platelet activation[5]. |
| Typical Concentration | Basal plasma levels are very low (1-2 pg/mL), but can increase to 300-400 ng/mL in serum after whole blood clotting[6]. | Basal plasma concentrations in healthy individuals are in the range of 0.9-2.5 pg/mL[3][7]. Mean concentration in the urine of healthy adults is approximately 635 +/- 427 pg/mg creatinine[8]. |
| Primary Application | Assessing maximal platelet TXA2 production capacity (serum), monitoring aspirin (B1665792) pharmacodynamics. | Non-invasive assessment of in vivo platelet activation, monitoring aspirin efficacy, and as a prognostic marker in cardiovascular disease[4][9][10][11]. |
Experimental Protocols
Accurate quantification of TXB2 and its metabolites is paramount for reliable data. Below are detailed methodologies for common analytical techniques.
Measurement of Serum Thromboxane B2 by ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of TXB2 in serum. This method is suitable for assessing the maximal capacity of platelets to produce TXA2.
Methodology:
-
Blood Collection and Processing:
-
Collect whole blood in a tube without anticoagulants.
-
Immediately incubate the blood sample at 37°C for 1 hour to allow for clotting and maximal thromboxane production.
-
Centrifuge the clotted blood at 1,000 x g for 20 minutes at 4°C.
-
Collect the serum supernatant and store at -80°C until analysis.
-
-
ELISA Procedure (Competitive Assay):
-
Prepare standards of known TXB2 concentrations.
-
Add 50 µL of standards or serum samples to the wells of a microplate pre-coated with a capture antibody.
-
Add 50 µL of a fixed amount of HRP-conjugated TXB2 to each well.
-
Incubate for 1-2 hours at 37°C, during which the sample/standard TXB2 and the HRP-conjugated TXB2 compete for binding to the capture antibody.
-
Wash the plate multiple times to remove unbound reagents.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of TXB2 in the sample.
-
Calculate the TXB2 concentration in the samples by interpolating from the standard curve.
-
Caption: Serum TXB2 ELISA Workflow.
Measurement of Urinary 11-dehydro-thromboxane B2 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of 11-dehydro-TXB2 in urine, providing a reliable measure of systemic TXA2 production.
Methodology:
-
Urine Collection and Preparation:
-
Collect a random or 24-hour urine sample.
-
Centrifuge the urine at 2,000 x g for 10 minutes to remove sediment.
-
Store the supernatant at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add a deuterated internal standard (e.g., 11-dehydro-TXB2-d4) to the sample.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent wash (e.g., 10% methanol) to remove interferences.
-
Elute the analyte with a high-organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for 11-dehydro-TXB2 and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Quantify the concentration of 11-dehydro-TXB2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Normalize the urinary 11-dehydro-TXB2 concentration to urinary creatinine (B1669602) to account for variations in urine dilution.
-
Caption: Urinary 11-dehydro-TXB2 LC-MS/MS Workflow.
Conclusion
Both thromboxane B2 and its urinary metabolite, 11-dehydro-thromboxane B2, are valuable biomarkers for assessing thromboxane A2 biosynthesis. The choice between them is dictated by the specific research objectives.
-
Serum TXB2 is a robust indicator of maximal platelet cyclooxygenase-1 (COX-1) activity and is particularly useful for assessing the pharmacodynamic effect of aspirin on platelets in a controlled, ex vivo setting. However, its utility for determining in vivo platelet activation is limited due to the high potential for artifactual generation during sample collection.
-
Urinary 11-dehydro-TXB2 provides a non-invasive, time-integrated measure of systemic TXA2 production. Its longer half-life and stability, coupled with the fact that urinary measurements are not subject to ex vivo platelet activation, make it a superior biomarker for assessing in vivo platelet activity and cardiovascular risk in clinical and epidemiological studies.
For researchers aiming to understand the systemic impact of a disease or the in-life efficacy of a therapeutic intervention on platelet activation, urinary 11-dehydro-TXB2 is the more appropriate biomarker. For studies focused on the direct inhibitory effect of a drug on the platelet's capacity to produce TXA2, serum TXB2 remains a valuable tool. The selection of the analytical method, be it ELISA or LC-MS/MS, will depend on the required sensitivity, specificity, and available resources.
References
- 1. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-lived enzymatic metabolites of thromboxane B2 in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 7. Tandem mass spectrometric determination of 11-dehydrothromboxane B2, an index metabolite of thromboxane B2 in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 11-Dehydro Thromboxane B2/Creatinine Ratio | Rupa Health [rupahealth.com]
- 10. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of 11-Dehydro-2,3-dinor Thromboxane B2-d9 in Bioanalysis: A Comparative Guide to Accurate and Precise Quantification
For researchers, scientists, and drug development professionals engaged in the study of platelet activation, inflammation, and cardiovascular disease, the accurate and precise measurement of thromboxane (B8750289) metabolites is paramount. 11-Dehydro-2,3-dinor thromboxane B2 (11-dh-TxB2) is a key urinary biomarker for in vivo thromboxane A2 (TxA2) production. The use of a stable isotope-labeled internal standard, such as 11-Dehydro-2,3-dinor thromboxane B2-d9, is critical for achieving reliable quantification in complex biological matrices. This guide provides a comparative overview of analytical methods utilizing this internal standard, supported by experimental data and detailed protocols.
The inherent variability of biological samples and the potential for analyte loss during sample preparation necessitate the use of an internal standard that behaves chemically and physically similarly to the analyte of interest. This compound, a deuterated analog of the endogenous metabolite, serves this purpose by co-eluting with the analyte and experiencing similar ionization effects in mass spectrometry, thereby correcting for variations in extraction recovery and matrix effects. This ensures a high degree of accuracy and precision in the final measurement.
Comparative Analysis of Quantitative Methods
The quantification of 11-dh-TxB2 is predominantly achieved through mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Enzyme-Linked Immunosorbent Assays (ELISAs) are also available, offering a higher throughput but with certain trade-offs in specificity. The use of a deuterated internal standard like this compound is a cornerstone of robust mass spectrometry-based assays.
Method Performance Data
The following tables summarize the performance characteristics of different analytical methods for the quantification of thromboxane metabolites, highlighting the accuracy and precision achievable with the use of deuterated internal standards.
| Method | Analyte | Matrix | Accuracy (% Recovery) | Precision (CV%) | Linearity | Reference |
| LC-MS/MS | 11-dehydro-thromboxane B2 | Human Urine | 91.0 - 96.0 | Inter-batch: Not explicitly stated, but high accuracy suggests good precision | 25.0 – 2500 pg/mL | [1] |
| GC-MS/MS | 11-dehydrothromboxane B2 | Human Urine | 84.6 ± 2.5 | Inter-assay: 1.3 | Y = 0.894X - 0.23 (R = 0.9963) | [2] |
| ELISA | 11-dehydro-thromboxane B2 | Urine | 83 (95% CI: 74-92) | Intra-assay: 3, Inter-assay: 13.8 | Not explicitly stated, but good correlation with GC-MS (r² = 0.94) | [3] |
| LC-MS/MS | 11-dehydrothromboxane B2 | Urine | Not explicitly stated, but validated and corresponded well with GC-MS values | Not explicitly stated | 50 pg - 10 ng per tube | [4][5] |
| LC-MS/MS Inter-batch Precision and Accuracy for 11-dehydro TXB2 in Human Urine | ||||||
| Nominal Conc. (pg/mL) | Run 1 | Run 2 | Run 3 | |||
| Accuracy (%) | CV (%) | Accuracy (%) | CV (%) | Accuracy (%) | CV (%) | |
| 25.0 (LLOQ) | 102.4 | 5.3 | 100.8 | 4.5 | 101.2 | 6.1 |
| 62.4 (Low QC) | 98.7 | 3.8 | 99.5 | 3.1 | 100.3 | 4.2 |
| 256 (Medium QC) | 101.6 | 2.5 | 100.4 | 2.1 | 101.1 | 2.9 |
| 1910 (High QC) | 99.8 | 1.9 | 100.7 | 1.5 | 100.2 | 2.3 |
Data from a validated SPE-LC-MS/MS assay.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the analysis of 11-dh-TxB2 using different techniques.
LC-MS/MS Method for 11-dehydro-thromboxane B2 in Human Urine
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
To 1 mL of urine, add 50 µL of an isotope-labeled internal standard solution (e.g., this compound).
-
Add 1.0 N Hydrochloric acid (HCl) and incubate for 30 minutes.
-
Add methanol (B129727) (MeOH) to the sample.
-
Condition a mixed-mode anion exchange SPE plate with a mixture of methanol and hydrochloric acid.
-
Load the samples onto the SPE plate.
-
Wash the sorbent with a mixture of HCl/water/MeOH to remove hydrophilic interferences.
-
Wash the sorbent with water.
-
Add acetate (B1210297) buffer (pH 6.0) to the sorbent.
-
Wash sequentially with water, methanol, acetonitrile, and dichloromethane (B109758) (DCM) to remove hydrophobic interferences.
-
Elute the analyte with DCM/Formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a water/methanol mixture for LC-MS/MS analysis.
2. LC-MS/MS Conditions [1]
-
UHPLC System: Waters ACQUITY UPLC I-Class
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Water / Acetic Acid (75:25 v/v)
-
Mobile Phase B: Methanol / Acetonitrile (60:40 v/v)
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 20 µL
-
Mass Spectrometer: SCIEX Triple Quad 5500 or 6500
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), Negative mode
-
MRM Transitions:
-
11-dehydro TXB2: m/z 367.0 -> 161.0
-
11-dehydro TXB2-IS: m/z 371.0 -> 309.0
-
GC-MS/MS Method for 11-dehydrothromboxane B2 in Human Urine
1. Sample Preparation and Derivatization [2]
-
A stable isotope-labeled internal standard is added to the urine sample.
-
The sample undergoes a cleanup procedure, which may involve solid-phase extraction.
-
A key step for GC-MS analysis is derivatization to make the analyte volatile. In this method, a pentafluorobenzyl (PFB) moiety is introduced at the C11 position.
2. GC-MS/MS Conditions [2]
-
Ionization: Negative Chemical Ionization (NCI)
-
Mass Spectrometry: Tandem Mass Spectrometry (MS/MS)
-
Monitored Transitions:
-
Parent ions: m/z 615 (analyte) and 619 (internal standard)
-
Daughter ions: m/z 345 (analyte) and 349 (internal standard)
-
Optimized ELISA Method for 11-dehydro-thromboxane B2 in Urine
1. Sample Preparation (Solid Phase Extraction) [3]
-
Use Bond-Elut Certify II columns for a one-step solid-phase extraction of urine samples.
-
Maintain the pH at 8.6 throughout the procedure to keep 11-dehydro-thromboxane B2 in its open ring form, which improves recovery and sensitivity.
2. ELISA Procedure [3]
-
The assay is a competitive immunoassay using commercially available reagents.
-
The extracted sample is incubated in microtiter plates coated with a capture antibody.
-
An enzyme-conjugated form of 11-dehydro-thromboxane B2 competes with the analyte in the sample for binding to the antibody.
-
After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Pathways and Processes
Understanding the biological context and the analytical workflow is facilitated by clear diagrams.
Caption: Thromboxane A2 signaling pathway in platelets.
Caption: LC-MS/MS analytical workflow for 11-dh-TxB2.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of its unlabeled counterpart in biological matrices. Mass spectrometry-based methods, particularly LC-MS/MS, offer high sensitivity and specificity, with the deuterated internal standard effectively correcting for analytical variability. While ELISA presents a higher-throughput alternative, it may exhibit lower specificity compared to mass spectrometric methods. The choice of method will depend on the specific research question, required level of accuracy, and available resources. For definitive quantification and in-depth metabolic studies, the use of a deuterated internal standard with a mass spectrometry-based approach is the gold standard.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 11-Dehydro-2,3-dinor Thromboxane B2-d9 for Use in Regulated Bioanalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of biomarkers in regulated bioanalysis demands the highest standards of accuracy and precision. A critical component in achieving this is the use of a suitable internal standard (IS). This guide provides a comparative overview of the validation parameters for 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9, a deuterated internal standard intended for the quantification of its endogenous analogue, a key metabolite of thromboxane A2.
This document outlines the expected performance of 11-Dehydro-2,3-dinor thromboxane B2-d9 based on regulatory guidelines and compares it with reported data from alternative deuterated internal standards used in the bioanalysis of thromboxane metabolites.
Performance Comparison of Deuterated Internal Standards
The following tables summarize key performance parameters for deuterated internal standards used in the analysis of thromboxane metabolites. The data for alternative standards is collated from various published studies, and the expected performance for this compound is based on the acceptance criteria from the FDA and EMA guidelines for bioanalytical method validation.
Table 1: Comparison of Recovery
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Reference |
| This compound (Expected) | 11-Dehydro-2,3-dinor thromboxane B2 | Urine/Plasma | Consistent, precise, and reproducible | FDA/EMA Guidelines |
| Isotope-labeled 11-dehydro TXB2 | 11-dehydro TXB2 | Human Urine | 91.0 – 96.0 | [1] |
| Deuterated d4-TXB2 | Thromboxane B2 | Human Serum | Not explicitly stated, but method validated | [2] |
| 18O2-labelled 11-dehydro-TXB2 | 11-dehydro-TXB2 | Human Urine | 83% (of the corresponding analyte) | [3][4] |
Table 2: Comparison of Precision
| Internal Standard | Analyte(s) | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| This compound (Expected) | 11-Dehydro-2,3-dinor thromboxane B2 | Urine/Plasma | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | FDA/EMA Guidelines |
| Deuterated d4-TXB2 | Thromboxane B2 | Human Serum | < 10% | < 10% | [2][5] |
| 18O2-labelled 11-dehydro-TXB2 | 11-dehydro-TXB2 | Human Urine | 3% | 13.8% | [3][4] |
| Deuterated analogues of 2,3-dinor-TXB2 and 11-dehydro-TXB2 | 2,3-dinor-TXB2, 11-dehydro-TXB2 | Human Urine | 2.79%-13.01% | 4.45%-13.67% | [6] |
Table 3: Comparison of Matrix Effect
| Internal Standard | Analyte(s) | Matrix | Matrix Effect Assessment | Reference |
| This compound (Expected) | 11-Dehydro-2,3-dinor thromboxane B2 | Urine/Plasma | IS-normalized matrix factor CV ≤ 15% | FDA/EMA Guidelines |
| Deuterated d4-TXB2 | Thromboxane B2 | Human Serum | Method validated, implying acceptable matrix effect | [2] |
| Isotope-labeled internal standards | Three TXA2 metabolites | Human Urine | Recovery rates of 92.95%-104.90% suggest minimal matrix effect | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of an internal standard in a regulated bioanalytical workflow. Below are representative protocols for key validation experiments.
Stock Solution and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of this compound.
-
Procedure:
-
Obtain this compound from a certified vendor (e.g., Cayman Chemical).[7][8]
-
Allow the vial to equilibrate to room temperature before opening.
-
Dissolve the contents in an appropriate solvent (e.g., methyl acetate, ethanol) to a known concentration to prepare the stock solution.
-
Prepare working solutions by serially diluting the stock solution with the appropriate solvent to the desired concentration for spiking into calibration standards and quality control samples.
-
Store stock and working solutions at an appropriate temperature (e.g., -20°C or -80°C) and evaluate their stability over time.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract the analyte and internal standard from the biological matrix with high and reproducible recovery.
-
Procedure:
-
Thaw biological samples (e.g., urine, plasma) at room temperature.
-
Spike a known amount of the this compound working solution into each sample, calibration standard, and quality control sample.
-
Acidify the samples to a pH of ~3 with a suitable acid (e.g., formic acid).
-
Condition a mixed-mode anion exchange SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the samples onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances (e.g., acidified water, hexane).
-
Elute the analyte and internal standard with a suitable solvent mixture (e.g., ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Objective: To achieve chromatographic separation and sensitive detection of the analyte and internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typical for these analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte and this compound need to be optimized.
-
Validation of Key Performance Parameters
-
Selectivity: Analyze at least six different blank matrix samples to ensure no significant interference at the retention times of the analyte and IS.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: Compare the peak area of the analyte and IS in pre-extraction spiked samples to that in post-extraction spiked samples at three different concentrations (low, medium, and high). Recovery should be consistent and reproducible.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and IS in post-extraction spiked matrix samples from at least six different sources to the peak areas in a neat solution. The IS-normalized matrix factor should have a %CV of ≤15%.
-
Stability: Assess the stability of the analyte and IS in the biological matrix under various conditions, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage at the intended temperature.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the bioanalytical context and processes, the following diagrams are provided.
Caption: Thromboxane A2 metabolic pathway.
Caption: Internal standard validation workflow.
References
- 1. celerion.com [celerion.com]
- 2. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
comparison of different solid-phase extraction cartridges for thromboxane analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different solid-phase extraction (SPE) cartridges for the analysis of thromboxane (B8750289) B2 (TXB2), the stable metabolite of the potent but unstable platelet activator, thromboxane A2 (TXA2). The selection of an appropriate SPE cartridge is critical for achieving accurate, reproducible, and sensitive quantification of TXB2 in biological matrices. This document outlines the performance of commonly used SPE sorbents, details experimental protocols, and provides visual aids to understand the analytical workflow and the biological context of thromboxane signaling.
Data Presentation: Performance of SPE Cartridges
The following table summarizes the typical performance characteristics of three common types of SPE cartridges for the extraction of small molecules from biological fluids. While direct comparative data for thromboxane B2 is limited in published literature, this table provides an illustrative comparison based on studies of other small molecules. Actual performance for TXB2 analysis may vary and should be validated in your specific matrix.
| SPE Cartridge Type | Sorbent Chemistry | Analyte Recovery | Reproducibility (RSD) | Matrix Effect | Key Advantages |
| Reversed-Phase C18 | Silica-based with C18 alkyl chains | Good to Excellent (80-95%) | < 15% | Moderate to High | Well-established, cost-effective, good retention for non-polar compounds. |
| Oasis HLB | Hydrophilic-Lipophilic Balanced co-polymer | Excellent (>90%)[1] | < 10%[1] | Low to Moderate | Water-wettable sorbent allows for simpler protocols, broad analyte compatibility, good for polar and non-polar compounds. |
| Strata-X | Styrene-divinylbenzene polymer | Excellent (>90%)[2] | < 10% | Low | High surface area and pH stability, effective removal of matrix interferences.[3] |
Note: The data presented are generalized from studies on various small molecules and are intended for comparative purposes.[1][2] For thromboxane B2 analysis, a study using a reversed-phase C18 column reported intra- and inter-assay imprecision of less than 10%.[4][5] Another study comparing different sorbents for pesticide analysis found that Oasis HLB and Strata-X provided the best results with average recoveries higher than 70%.[2]
Mandatory Visualization
Thromboxane A2 Signaling Pathway
References
- 1. lcms.cz [lcms.cz]
- 2. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.blog [phenomenex.blog]
- 4. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Analytical Performance Using 11-Dehydro-2,3-dinor thromboxane B2-d9 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of thromboxane (B8750289) metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. 11-Dehydro-2,3-dinor thromboxane B2-d9 serves as a crucial tool in mass spectrometry-based bioanalysis, primarily for its role as an internal standard in the quantification of its non-deuterated, endogenous counterpart, 11-dehydro-2,3-dinor thromboxane B2, and other related thromboxane metabolites. Its structural and chemical similarity to the analyte of interest, coupled with its distinct mass, allows for the correction of variability during sample preparation and analysis.
This guide provides a comparative overview of the linearity and range of quantification achieved in various studies that have employed a deuterated internal standard, including analogs of this compound, for the analysis of key thromboxane metabolites.
Quantitative Data Summary
The following table summarizes the linearity and quantification ranges reported in several studies for thromboxane metabolites, where a deuterated internal standard was utilized to ensure analytical accuracy. It is important to note that the performance characteristics detailed below apply to the respective analytes, and the use of a stable isotope-labeled internal standard like this compound is fundamental to achieving this level of performance.
| Analyte | Method | Linear Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (R²) | Reference |
| 11-dehydrothromboxane B2 | LC-MS/MS | 50 pg - 10 ng per tube | Not explicitly stated, but linearity extends down to 50 pg | Not explicitly stated, but described as "good linear response" | [1] |
| 11-dehydro TXB2 | SPE-LC-MS/MS | 25.0 – 2500 pg/mL | 25.0 pg/mL | Not explicitly stated | [2] |
| 11-dehydro thromboxane B2 | LC-MS/MS | 0.78–25 pg/µL | 0.375 pg/µL (as detection limit) | Not explicitly stated | [3] |
| 2,3-dinor-TXB2, 11-dh-2,3-dinor-TXB2, 11-dh-TXB2, and 8-iso-PGF2α | UPLC-MS/MS | Not explicitly stated | 0.1 ng/mL (2,3-dinor-TXB2), 0.05 ng/mL (others) | > 0.99 | [4] |
| Thromboxane B2 | LC-MS/MS | Not explicitly stated | 0.244 ng/mL | Not explicitly stated | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from studies that have utilized deuterated internal standards for the quantification of thromboxane metabolites.
Protocol 1: LC-MS/MS for 11-dehydrothromboxane B2 in Urine[1]
-
Internal Standard: A deuterium-labeled analogue of 11-dehydrothromboxane B2.
-
Sample Preparation: Urine samples were subjected to solid-phase extraction (SPE) for purification.
-
Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Monitored Transitions:
-
11-dehydrothromboxane B2: m/z 367 to m/z 161
-
Internal Standard: m/z 371 to m/z 165
-
Protocol 2: SPE-LC-MS/MS for 11-dehydro TXB2 in Human Urine[2]
-
Internal Standard: Isotope-labeled internal standard.
-
Sample Preparation:
-
To 1 mL of urine sample, 50 μL of the internal standard solution is added.
-
The sample is acidified with 1.0 N Hydrochloric acid (HCl) and incubated for 30 minutes.
-
Methanol (B129727) (MeOH) is added to each sample.
-
A mixed-mode anion exchange solid-phase extraction (MAX SPE) plate is conditioned with a mixture of methanol and hydrochloric acid.
-
Samples are loaded onto the SPE plate.
-
The plate is washed to remove hydrophilic and hydrophobic interferences.
-
The analyte is eluted using a solution of dichloromethane (B109758) (DCM) and formic acid.
-
The eluate is evaporated to dryness and reconstituted in a water/methanol mixture.
-
-
Instrumentation: Waters ACQUITY UPLC I-Class with a SCIEX Triple Quad 5500 or 6500 mass spectrometer.
-
Chromatography: Waters ACQUITY UPLC BEH C18 column (50 x 2.1 mm, 1.7 μm).
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative mode.
-
Monitored Transitions:
-
11-dehydro TXB2: m/z 367.0 -> 161.0
-
Internal Standard: m/z 371.0 -> 309.0
-
Visualizing the Workflow
Diagrams illustrating the experimental workflow provide a clear and concise understanding of the analytical process.
Caption: General workflow for quantifying thromboxane metabolites using an internal standard.
Caption: Simplified signaling pathway of Thromboxane A2 metabolism.
References
- 1. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celerion.com [celerion.com]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of three metabolites of thromboxane A2 and 8-iso-prostaglandin F2α in urine by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry for simultaneous measurement of thromboxane B2 and 12(S)-hydroxyeicosatetraenoic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 11-Dehydro-2,3-dinor Thromboxane B2-d9
Researchers and laboratory professionals handling 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9 must adhere to stringent disposal protocols to ensure safety and regulatory compliance. This deuterated prostaglandin (B15479496) metabolite, typically supplied in a methyl acetate (B1210297) solution, requires careful management as hazardous waste, primarily due to the flammable nature of the solvent.
Immediate Safety and Disposal Protocol
The proper disposal of 11-Dehydro-2,3-dinor thromboxane B2-d9 is dictated by the hazardous characteristics of the solvent in which it is dissolved. Methyl acetate is a highly flammable liquid, and therefore, the entire solution must be treated as flammable hazardous waste.[1][2][3][4][5]
Step-by-Step Disposal Procedure:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures. All laboratory waste disposal must comply with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling the chemical waste.[5]
-
Waste Collection:
-
Do not dispose of the solution down the drain or in regular trash.[4][6]
-
Collect the waste in a designated, properly labeled hazardous waste container. The container must be compatible with flammable organic solvents.
-
Ensure the waste container is clearly labeled with "Hazardous Waste," "Flammable," and the chemical constituents (Methyl Acetate and this compound).
-
-
Segregation of Waste:
-
Storage:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. For laboratories generating small quantities of chemical waste, a "lab-pack" is a common method for disposal, where small containers of compatible chemicals are placed into a larger container for safe transport and incineration.[8][9]
Understanding the Components
This compound: This is a deuterated analog of a stable metabolite of thromboxane A2.[10] While the toxicological properties of this specific deuterated compound have not been thoroughly investigated, thromboxane analogs are biologically active and can affect platelet aggregation and vasoconstriction.[11][12] However, given the small quantities typically used in research, the primary hazard in a disposal context comes from the solvent. The deuterium (B1214612) labeling does not add to the chemical hazard of the molecule.
Methyl Acetate: This is the solvent in which the thromboxane analog is typically dissolved.[10] Its key hazard profile is summarized in the table below.
| Property | Hazard Information |
| Physical State | Colorless liquid with a fruity odor[1] |
| Flammability | Highly flammable liquid and vapor[4][5] |
| Flash Point | -13 °C (8.6 °F)[4] |
| Hazards | Causes serious eye irritation. May cause drowsiness or dizziness. Repeated exposure may cause skin dryness or cracking.[5] |
| Incompatibilities | Oxidizing agents, strong acids, and strong bases[1] |
Logical Workflow for Disposal
For clarity, the logical workflow for the disposal of this compound is illustrated below.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. nj.gov [nj.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. aglayne.com [aglayne.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Thromboxane - Wikipedia [en.wikipedia.org]
- 12. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 11-Dehydro-2,3-dinor thromboxane B2-d9
Essential Safety and Handling Guide for 11-Dehydro-2,3-dinor thromboxane (B8750289) B2-d9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Dehydro-2,3-dinor thromboxane B2-d9. The following procedures are based on the safety data sheet for the analogous compound, 11-dehydro Thromboxane B2, and are designed to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection : Chemical splash goggles that provide a complete seal around the eyes are required.[1][2] For operations with a significant splash hazard, such as transferring large volumes, a face shield should be worn in addition to goggles.[1][2]
-
Hand Protection : Chemical-resistant gloves are essential.[1][3] Given that the compound is often supplied in a methyl acetate (B1210297) solution, it is crucial to select gloves made of a material resistant to this solvent. Always consult the glove manufacturer's compatibility chart. Nitrile gloves are a common choice for laboratory settings, but their suitability should be verified.[3]
-
Body Protection : A laboratory coat is required to protect against incidental contact.[3] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][2][5]
Operational Plan
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Verify that the product name and quantity match the order.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
2. Storage:
-
Store the compound in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[4]
-
Keep the container tightly sealed to prevent evaporation of the solvent and contamination of the product.[4]
-
The product is flammable, so it should be stored in a designated flammable liquids cabinet.[4]
3. Handling and Preparation of Solutions:
-
All handling of the compound, including opening the vial, weighing, and preparing solutions, must be performed in a chemical fume hood to ensure adequate ventilation.[4]
-
Use only non-sparking tools to prevent ignition of flammable vapors.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid the formation of aerosols.[4]
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.
4. First Aid Measures:
-
In case of eye contact : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
In case of skin contact : Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste : All unused material and solutions containing this compound should be collected in a designated, properly labeled hazardous waste container for flammable liquids.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous chemical waste.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Follow all local, state, and federal regulations for the disposal of hazardous waste.
Quantitative Data Summary
The following table summarizes the key quantitative data for the analogous compound, 11-dehydro Thromboxane B2, which is supplied in a methyl acetate solution.
| Property | Value |
| Physical State | Liquid |
| Appearance | A solution in methyl acetate |
| Flammability | Highly flammable liquid and vapor[4] |
| Ignition Temperature | 455 °C (851 °F)[4] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
